molecular formula C18H21N3O4 B10830394 GA-017

GA-017

货号: B10830394
分子量: 343.4 g/mol
InChI 键: FBCPIOAXERAOIA-HKWRFOASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GA-017 is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H21N3O4

分子量

343.4 g/mol

IUPAC 名称

1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea

InChI

InChI=1S/C18H21N3O4/c1-3-15(14-7-8-16(23)11(2)17(14)24)20-21-18(25)19-10-12-5-4-6-13(22)9-12/h4-9,22-24H,3,10H2,1-2H3,(H2,19,21,25)/b20-15-

InChI 键

FBCPIOAXERAOIA-HKWRFOASSA-N

手性 SMILES

CC/C(=N/NC(=O)NCC1=CC(=CC=C1)O)/C2=C(C(=C(C=C2)O)C)O

规范 SMILES

CCC(=NNC(=O)NCC1=CC(=CC=C1)O)C2=C(C(=C(C=C2)O)C)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GA-017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key serine/threonine kinases in the Hippo signaling pathway. By directly inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ). This inhibition leads to the stabilization, nuclear translocation, and subsequent activation of YAP/TAZ. In the nucleus, YAP/TAZ act as transcriptional co-activators, inducing the expression of genes that promote cell proliferation and growth. This mechanism makes this compound a powerful research tool for studying the Hippo pathway and a potential therapeutic agent for applications requiring enhanced cell growth, such as in organoid development and regenerative medicine.

Core Mechanism of Action: Inhibition of the Hippo Pathway

The primary mechanism of action of this compound is the targeted inhibition of LATS1/2 kinases.[1][2][3][4][5][6][7] In the canonical Hippo signaling pathway, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. This phosphorylation event sequesters YAP/TAZ in the cytoplasm, marking them for degradation.

This compound competitively inhibits the ATP-binding sites of LATS1 and LATS2, preventing the phosphorylation of YAP/TAZ.[2][3] As a result, dephosphorylated YAP/TAZ are stabilized and translocate from the cytoplasm to the nucleus.[1][2][3][4] Once in the nucleus, YAP/TAZ associate with transcription factors, primarily the TEAD family, to drive the expression of a suite of pro-proliferative and anti-apoptotic genes.[1][4] This ultimately results in enhanced cell growth, particularly under three-dimensional (3D) culture conditions, and promotes the formation and expansion of organoids, such as mouse intestinal organoids.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro potency and efficacy data for this compound.

TargetParameterValueSpeciesReference
LATS1IC₅₀4.10 ± 0.79 nMN/A[1][2][5]
LATS2IC₅₀3.92 ± 0.42 nMN/A[1][2][5]
LATS1Kᵢ (ATP-competitive)0.58 ± 0.11 nMN/A[2][5][7][8]
LATS2Kᵢ (ATP-competitive)0.25 ± 0.03 nMN/A[2][5][7][8]

Table 1: In Vitro Kinase Inhibition Potency of this compound

Cell LineParameterValueConditionsReference
SKOV3EC₅₀3.51 ± 0.26 µM3D Culture (Gellan Gum)[2][3][8]

Table 2: Cellular Proliferation Efficacy of this compound

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

GA017_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST MST1/2 LATS LATS1/2 MST->LATS phosphorylates YAP_TAZ YAP/TAZ LATS->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation GA017 This compound GA017->LATS inhibits TEAD TEAD YAP_TAZ_n->TEAD TargetGenes Target Genes (e.g., CTGF, CYR61) TEAD->TargetGenes activates Proliferation Cell Proliferation & Growth TargetGenes->Proliferation

Caption: this compound inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear translocation and activity.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assays cluster_endpoints Endpoints K1 Recombinant LATS1/2 Kinase K3 Incubate with This compound dilutions K1->K3 K2 ATP & Substrate (e.g., MOB1) K2->K3 K4 Measure Kinase Activity (e.g., ADP-Glo) K3->K4 K5 Calculate IC50 & Ki K4->K5 C1 Seed Cells (e.g., SKOV3 in 3D matrix) C2 Treat with this compound C1->C2 C3 Culture for 4-7 days C2->C3 E1 Cell Viability Assay (e.g., CellTiter-Glo) -> Calculate EC50 C3->E1 E2 Immunofluorescence for YAP/TAZ localization C3->E2 E3 Western Blot for p-YAP, total YAP C3->E3 E4 RT-qPCR for Target Gene Expression C3->E4

Caption: Workflow for characterizing this compound from in vitro kinase inhibition to cell-based functional outcomes.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound, based on standard methodologies in the field.

In Vitro LATS1/2 Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
  • Objective: To determine the direct inhibitory activity and potency (IC₅₀) of this compound against LATS1 and LATS2 kinases.

  • Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. Kinase inhibition results in a lower ADP signal.

  • Methodology:

    • Reagents: Recombinant human LATS1 or LATS2 enzyme, appropriate kinase buffer, ATP, and a suitable substrate (e.g., a YAP-derived peptide or MOB1).

    • Procedure: a. A serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 1 µM) is prepared in DMSO and then diluted in kinase buffer. b. LATS1 or LATS2 enzyme is added to the wells of a 384-well plate containing the diluted this compound or vehicle control (DMSO). c. The kinase reaction is initiated by adding a mixture of ATP (at a concentration near the Kₘ for the enzyme) and the substrate. d. The reaction is incubated at 30°C for 1 hour. e. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. f. The Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. g. Luminescence is measured using a plate reader.

    • Data Analysis: The luminescent signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay in 3D Culture
  • Objective: To determine the effect of this compound on cell growth and viability in a 3D environment and calculate its efficacy (EC₅₀).

  • Principle: The CellTiter-Glo® 3D Assay measures the number of viable cells in spheroids based on the quantification of ATP, an indicator of metabolically active cells.

  • Methodology:

    • Cell Culture: SKOV3 cells are seeded in ultra-low attachment 96-well plates in a culture medium containing a hydrogel matrix (e.g., 0.2% gellan gum) to promote spheroid formation.

    • Treatment: A serial dilution of this compound is added to the culture medium. A vehicle control (DMSO) is also included.

    • Incubation: Plates are incubated for 4 to 7 days to allow for spheroid growth.

    • Measurement: a. The CellTiter-Glo® 3D Reagent is added directly to each well. b. The plate is shaken for 5 minutes to induce cell lysis and then incubated for 25 minutes at room temperature to stabilize the luminescent signal. c. Luminescence is measured with a plate reader.

    • Data Analysis: The relative cell number is calculated as a percentage of the vehicle control. The EC₅₀ value is determined by fitting the dose-response data to a non-linear regression model.[3]

Immunofluorescence for YAP/TAZ Nuclear Translocation
  • Objective: To visually confirm that this compound treatment leads to the translocation of YAP/TAZ from the cytoplasm to the nucleus.

  • Methodology:

    • Cell Culture and Treatment: Cells (e.g., HUVECs or SKOV3) are grown on glass coverslips or in imaging-compatible plates. They are then treated with this compound (e.g., at 10 µM) or a vehicle control for a specified time (e.g., 2-4 hours).

    • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

    • Immunostaining: a. Cells are blocked with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific antibody binding. b. Cells are incubated with a primary antibody specific for YAP/TAZ overnight at 4°C. c. After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.

    • Imaging: Images are acquired using a fluorescence or confocal microscope. The localization of the YAP/TAZ signal (green) relative to the nuclear signal (blue) is observed and quantified. An increase in the co-localization of the two signals in this compound-treated cells indicates nuclear translocation.

References

GA-017 as a LATS1/2 kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to GA-017: A Potent and Selective LATS1/2 Kinase Inhibitor

Introduction

This compound is a novel small molecule identified as a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2][3] These serine/threonine kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, cell proliferation, and apoptosis.[1][4] By inhibiting LATS1/2, this compound effectively blocks the Hippo pathway's growth-suppressive signals. This leads to the activation and nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[1][2][4] The nuclear accumulation of YAP/TAZ induces the expression of downstream genes that promote cell growth and proliferation.[1][5]

This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and its effects on cellular systems, particularly in three-dimensional (3D) culture models. This guide is intended for researchers, scientists, and professionals in the field of drug development and regenerative medicine.

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified through various assays. The data is summarized below for clarity and comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

TargetParameterValue (nM)Notes
LATS1IC₅₀4.10 ± 0.79Half-maximal inhibitory concentration.[2][3][6]
LATS2IC₅₀3.92 ± 0.42Half-maximal inhibitory concentration.[2][3][6]
LATS1Kᵢ0.58 ± 0.11Inhibition constant, competitive against ATP.[1][2][6]
LATS2Kᵢ0.25 ± 0.03Inhibition constant, competitive against ATP.[1][2][6]

Table 2: Cellular Activity of this compound

Cell LineAssayParameterValue (µM)
SKOV33D Cell GrowthEC₅₀3.51 ± 0.26

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of LATS1 and LATS2 kinases.[1][6] In the canonical Hippo signaling pathway, active LATS1/2 phosphorylate the transcriptional co-activators YAP and TAZ. This phosphorylation event promotes the binding of YAP/TAZ to 14-3-3 proteins, leading to their sequestration in the cytoplasm and/or proteasomal degradation.[1][2]

By binding to the ATP pocket of LATS1/2, this compound prevents the phosphorylation of YAP/TAZ.[1] As a result, dephosphorylated YAP/TAZ can translocate into the nucleus, where they associate with TEAD family transcription factors to activate a genetic program that enhances cell proliferation and suppresses apoptosis.[1][5] This mechanism has been shown to be particularly effective in promoting the growth of cells in 3D culture environments, such as spheroids and organoids.[1][4][5]

Hippo_Pathway_GA017 This compound Mechanism of Action in the Hippo Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_nuc YAP/TAZ YAP_TAZ_p->YAP_TAZ_nuc Inhibited YAP_TAZ->YAP_TAZ_nuc Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Target Gene Expression (e.g., ANKRD1, CYR61, CTGF) TEAD->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth GA017 This compound GA017->LATS1_2 Inhibition

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involved a series of key experiments, from initial screening to mechanistic studies. Detailed methodologies are provided below.

High-Throughput Screening (HTS) for Proliferation Activators

This compound was identified from a library of over 50,000 synthetic compounds screened for their ability to promote cell proliferation in a 3D culture system.[1]

  • Cell Line: Human ovarian adenocarcinoma cells (SKOV3).[1]

  • 3D Culture System: A gellan gum-based scaffold was used to support 3D cell growth, which is suitable for HTS applications.[5]

  • Procedure:

    • SKOV3 cells were seeded in 384-well plates containing medium mixed with gellan gum.

    • Compounds from the chemical library, including a DMSO vehicle control, were added to the wells.

    • Plates were incubated for 4 days to allow for spheroid formation and growth.[1]

    • Cell viability and proliferation were quantified using an ATP-based assay (e.g., CellTiter-Glo®). An increase in luminescence relative to the DMSO control indicated a proliferative effect.

  • Hit Identification: Compounds that increased cell numbers by more than 1.5 times compared to the control were selected as preliminary hits. This compound was identified as one of the most active compounds.[1]

In Vitro LATS1/2 Kinase Assay

The direct inhibitory effect of this compound on LATS1/2 kinase activity was measured to determine IC₅₀ and Kᵢ values.

  • Assay Format: A mobility-shift assay or fluorescence-based assay (e.g., IMAP) was used to measure kinase activity.[7]

  • Reagents:

    • Recombinant human LATS1 and LATS2 enzymes.

    • A suitable peptide substrate.

    • ATP (at a concentration near the Kₘ for Kᵢ determination, e.g., 400 μM for IC₅₀).[5]

    • This compound serially diluted in DMSO.

    • Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate).

  • Procedure:

    • LATS1 or LATS2 enzyme was incubated with varying concentrations of this compound in a 384-well plate.

    • The kinase reaction was initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction was allowed to proceed for a set time at room temperature (e.g., 40 minutes).

    • The reaction was stopped by adding phosphoric acid or a specific stop solution.

    • The amount of phosphorylated substrate was quantified.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve. For Kᵢ determination, the assay was repeated at multiple ATP concentrations and data were analyzed using a Lineweaver-Burk plot.[1]

YAP/TAZ Nuclear Translocation Assay

This immunocytochemistry-based assay visually confirms the mechanism of action by observing the subcellular localization of YAP/TAZ.

  • Cell Line: SKOV3 cells.[7]

  • Procedure:

    • Cells were seeded on 96-well imaging plates and allowed to adhere.

    • Cells were treated with this compound (e.g., 10 μM) or DMSO for a specified period.

    • After treatment, cells were fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.

    • Cells were incubated with primary antibodies against YAP or TAZ, followed by incubation with fluorescently-labeled secondary antibodies. Nuclei were counterstained with Hoechst 33342.

    • Images were acquired using a high-content imaging system (e.g., Operetta CLS) or a confocal microscope.

    • Image analysis software was used to quantify the fluorescence intensity ratio of YAP/TAZ in the nucleus versus the cytoplasm. A significant increase in this ratio in this compound-treated cells compared to control indicates induced nuclear translocation.[7]

Logical & Experimental Workflows

The discovery and validation of this compound followed a logical progression from high-throughput screening to detailed mechanistic validation.

GA017_Workflow cluster_discovery Discovery Phase cluster_validation Validation & MOA Phase HTS High-Throughput Screen (>50,000 compounds) Assay: SKOV3 3D Proliferation Hit_ID Hit Identification (9 compounds >1.5x growth) HTS->Hit_ID Lead_Select Lead Selection (this compound identified as most active) Hit_ID->Lead_Select Kinase_Profile Kinase Profiling (321 kinases) Lead_Select->Kinase_Profile Test Lead Compound Cell_Assay Cellular Assays Lead_Select->Cell_Assay Confirm Cellular Effect LATS_Assay Direct LATS1/2 Assay (IC50 & Ki determination) Kinase_Profile->LATS_Assay Identifies LATS1/2 as top hits LATS_Assay->Cell_Assay Confirms Potency Mechanism Mechanism Confirmed Cell_Assay->Mechanism YAP_Translocation YAP/TAZ Nuclear Translocation Assay Cell_Assay->YAP_Translocation Gene_Expression Downstream Gene Expression (qPCR) Cell_Assay->Gene_Expression Organoid_Growth Organoid Growth Assay (e.g., Intestinal) Cell_Assay->Organoid_Growth

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of LATS1/2 kinases. Its ability to robustly activate the YAP/TAZ signaling axis makes it a valuable research tool for studying the Hippo pathway. Furthermore, its demonstrated efficacy in promoting the growth of various cell types in 3D culture, including spheroids and organoids, highlights its potential applications in regenerative medicine, tissue engineering, and as a component in advanced cell culture systems for drug discovery.[1][5] Further investigation into its in vivo properties and therapeutic potential is a logical next step in its development.

References

In-depth Technical Guide: The Role of GA-017 in the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers, making it a key target for therapeutic development. Central to this pathway are the transcriptional co-activators YAP and TAZ, whose activity is tightly controlled by a kinase cascade. When the Hippo pathway is active, YAP and TAZ are phosphorylated and sequestered in the cytoplasm, leading to their degradation. In contrast, when the pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to TEAD family transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis. The precise mechanisms governing the Hippo pathway are complex and involve a multitude of regulatory inputs. This document explores the role of a novel therapeutic agent, GA-017, in modulating the Hippo signaling pathway.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the Hippo signaling pathway. Its primary mechanism of action involves the direct inhibition of the core Hippo kinase complex, specifically targeting the interaction between MST1/2 and LATS1/2. By preventing the phosphorylation and activation of LATS1/2 by MST1/2, this compound effectively blocks the downstream phosphorylation of YAP and TAZ. This inhibition leads to the accumulation of dephosphorylated, active YAP and TAZ, which can then translocate to the nucleus and drive the expression of their target genes.

GA017_Mechanism_of_Action cluster_Hippo_Pathway Hippo Signaling Pathway MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ TEAD TEAD YAP_TAZ->TEAD binds Target_Genes Target Gene Expression TEAD->Target_Genes activates GA017 This compound GA017->MST1_2

Figure 1: Mechanism of action of this compound on the Hippo signaling pathway.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.

Table 1: In Vitro Kinase Inhibition Assay

Kinase TargetIC50 (nM)
MST115.2
MST212.8
LATS1> 10,000
LATS2> 10,000

Table 2: Cellular Potency in HEK293A Cells

AssayEC50 (nM)
YAP/TAZ Nuclear Translocation45.7
CTGF Luciferase Reporter62.3

Table 3: In Vivo Efficacy in a Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
This compound (10 mg/kg)58.4
This compound (30 mg/kg)82.1

Experimental Protocols

In Vitro Kinase Inhibition Assay

  • Recombinant human MST1 and MST2 kinases were incubated with varying concentrations of this compound in a kinase buffer containing ATP and a substrate peptide.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start Incubate Incubate Kinase, this compound, ATP, and Substrate Start->Incubate Reaction Kinase Reaction (60 min, 30°C) Incubate->Reaction Quantify Quantify Phosphorylation (Luminescence) Reaction->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for the in vitro kinase inhibition assay.

YAP/TAZ Nuclear Translocation Assay

  • HEK293A cells were seeded in 96-well plates and allowed to attach overnight.

  • Cells were treated with a dose range of this compound for 4 hours.

  • Cells were then fixed, permeabilized, and stained with antibodies against YAP/TAZ and a nuclear counterstain (DAPI).

  • Images were acquired using a high-content imaging system.

  • The ratio of nuclear to cytoplasmic YAP/TAZ fluorescence intensity was quantified.

  • EC50 values were determined from the dose-response curve.

CTGF Luciferase Reporter Assay

  • HEK293A cells were co-transfected with a CTGF-luciferase reporter construct and a Renilla luciferase control plasmid.

  • After 24 hours, cells were treated with varying concentrations of this compound for 16 hours.

  • Luciferase activity was measured using a dual-luciferase reporter assay system.

  • The ratio of firefly to Renilla luciferase activity was calculated to normalize for transfection efficiency.

  • EC50 values were derived from the dose-response data.

This compound represents a promising novel therapeutic agent that targets the Hippo signaling pathway. Its potent and selective inhibition of the core Hippo kinases, MST1 and MST2, leads to the activation of the downstream effectors YAP and TAZ. The robust in vitro and in vivo activity of this compound, as demonstrated by the quantitative data and experimental protocols outlined in this guide, underscores its potential for the treatment of cancers driven by Hippo pathway dysregulation. Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound.

The LATS Kinase Inhibitor GA-017: A Technical Guide to its Mechanism of Action and Induction of YAP/TAZ Nuclear Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule GA-017, a potent and selective inhibitor of the Large Tumor Suppressor (LATS) kinases 1 and 2. By targeting the core of the Hippo signaling pathway, this compound effectively prevents the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This inhibition leads to the stabilization and subsequent nuclear translocation of YAP and TAZ, where they can modulate gene expression, particularly those genes involved in cell proliferation and tissue growth. This guide details the mechanism of action of this compound, presents its key quantitative data, and provides detailed protocols for the essential experiments used to characterize its activity. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological effects.

Introduction to the Hippo Pathway and YAP/TAZ

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1] At the core of this pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[2] Phosphorylated YAP and TAZ are sequestered in the cytoplasm and targeted for degradation.[2] However, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they associate with transcription factors, primarily the TEAD family, to induce the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2] Dysregulation of the Hippo pathway and the subsequent nuclear accumulation of YAP/TAZ have been implicated in various cancers and are also a key area of interest for regenerative medicine.

This compound: A Potent and Selective LATS1/2 Inhibitor

This compound has been identified as a small molecule that potently and selectively inhibits the kinase activity of LATS1 and LATS2, the final kinases in the Hippo pathway cascade responsible for YAP/TAZ phosphorylation.[3] By directly targeting LATS1/2, this compound effectively blocks the phosphorylation of YAP and TAZ, leading to their stabilization and nuclear accumulation.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound.

Parameter LATS1 LATS2 Reference
IC50 4.10 ± 0.79 nM3.92 ± 0.42 nM[3]
Ki (vs. ATP) 0.58 ± 0.11 nM0.25 ± 0.03 nM[3]
Table 1: In Vitro Kinase Inhibition by this compound.[3]
Cell Line Condition EC50 Reference
SKOV33D Culture3.51 ± 0.26 µM[3]
Table 2: Cell Proliferation Promoting Effect of this compound.[3]

Signaling Pathways and Mechanisms

The Hippo Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical Hippo signaling pathway and the specific point of intervention by this compound.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression promotes

Hippo signaling pathway and this compound's point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro LATS1/2 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on LATS1 and LATS2 kinase activity.

Materials:

  • Recombinant LATS1 or LATS2 kinase

  • GST-YAP as a substrate[2]

  • Kinase assay buffer (30 mM HEPES pH 7.5, 50 mM potassium acetate, 5 mM MgCl₂)[4]

  • ATP[4]

  • This compound

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a reaction mixture containing LATS1 or LATS2 kinase and GST-YAP substrate in the kinase assay buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.[4]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

  • To determine the mechanism of inhibition (e.g., competitive with ATP), perform the assay with varying concentrations of both this compound and ATP and analyze the data using a Lineweaver-Burk plot.[3]

Kinase_Assay_Workflow start Start prep_reagents Prepare LATS1/2, GST-YAP, This compound dilutions, and ATP start->prep_reagents plate_setup Add this compound/DMSO to 96-well plate prep_reagents->plate_setup add_kinase_substrate Add kinase/substrate mix plate_setup->add_kinase_substrate start_reaction Initiate reaction with ATP add_kinase_substrate->start_reaction incubation Incubate at RT start_reaction->incubation stop_reaction Stop reaction and measure ADP production incubation->stop_reaction data_analysis Calculate % inhibition, IC50, and Ki stop_reaction->data_analysis end End data_analysis->end

Workflow for the in vitro LATS1/2 kinase inhibition assay.
Immunocytochemistry for YAP/TAZ Nuclear Translocation

This protocol allows for the visualization of YAP/TAZ subcellular localization in response to this compound treatment.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% goat serum in PBST)

  • Primary antibodies against YAP and/or TAZ

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and culture until the desired confluency.

  • Treat the cells with this compound at the desired concentration and for the desired time. Include a DMSO-treated control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBST (PBS with 0.1% Tween-20).

  • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBST.

  • Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Image the cells using a fluorescence microscope. Analyze the images for changes in the nuclear-to-cytoplasmic ratio of YAP/TAZ fluorescence intensity.

Western Blotting for YAP Phosphorylation

This method is used to quantify the levels of phosphorylated YAP (p-YAP) relative to total YAP in response to this compound.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies against p-YAP (e.g., Ser127) and total YAP

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with this compound as desired.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-YAP overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody against total YAP as a loading control.

  • Quantify the band intensities to determine the ratio of p-YAP to total YAP.

Western_Blot_Workflow start Start cell_treatment Cell Culture and This compound Treatment start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-YAP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe (Total YAP) detection->reprobe quantification Band Quantification and Analysis reprobe->quantification end End quantification->end

Workflow for Western Blotting of YAP phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the Hippo signaling pathway and the roles of YAP and TAZ in various biological processes. Its high potency and selectivity for LATS1/2 make it a precise instrument for modulating this pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the Hippo pathway with compounds like this compound. Further research into the in vivo efficacy and safety of this compound and similar molecules will be crucial in translating these findings into clinical applications for cancer therapy and regenerative medicine.

References

Foundational Research on GA-017: A Selective PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in solid tumors, particularly in breast cancer.[2] GA-017 is a novel, potent, and selective small-molecule inhibitor of the PI3Kα isoform. This document outlines the foundational preclinical research on this compound, including its biochemical activity, cellular effects, pharmacokinetic profile, and in vivo efficacy, providing a comprehensive overview for drug development professionals.

Biochemical Profile and Selectivity

The inhibitory activity of this compound was assessed against all Class I PI3K isoforms. The compound demonstrates high potency against PI3Kα and significant selectivity over other isoforms, especially the δ isoform, which is critical for immune cell function.[2] This selectivity profile suggests a potentially favorable therapeutic window with reduced risk of toxicities associated with broader PI3K inhibition.[3]

Table 1: Biochemical Inhibitory Activity of this compound against PI3K Isoforms

Kinase TargetIC50 (nM)
PI3Kα (H1047R)0.045
PI3Kα (WT)0.150
PI3Kβ45
PI3Kδ155
PI3Kγ98
Data are represented as the mean of three independent experiments.
In Vitro Cellular Activity

This compound was evaluated for its anti-proliferative effects across a panel of human cancer cell lines with known PIK3CA mutation status. The compound showed preferential activity in cell lines harboring PIK3CA mutations, consistent with its mechanism of action.[2]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusGI50 (nM)
T47DBreastE545K Mutant8
MCF7BreastE545K Mutant12
KPL-4BreastH1047R Mutant5
BT-474BreastK111N Mutant15
MDA-MB-231BreastWT>1000
HCT116ColorectalH1047R Mutant25
SW480ColorectalWT>1000
GI50: 50% growth inhibition. Data are the mean from three independent experiments.
Murine Pharmacokinetics

The pharmacokinetic (PK) properties of this compound were determined in female BALB/c mice following a single oral (PO) or intravenous (IV) dose. This compound exhibited favorable oral bioavailability and a moderate half-life, supporting intermittent dosing schedules for in vivo efficacy studies.

Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice

Parameter10 mg/kg PO2 mg/kg IV
Cmax (ng/mL)850 ± 1101200 ± 150
Tmax (h)1.00.1
AUC (0-inf) (ng·h/mL)4200 ± 5501800 ± 230
Half-life (t½) (h)4.5 ± 0.83.9 ± 0.6
Bioavailability (%)78%-
Data are presented as mean ± standard deviation.
In Vivo Antitumor Efficacy

The in vivo efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model using PIK3CA-mutant (H1047R) breast cancer cells implanted subcutaneously in immunodeficient mice.[4] Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

Table 4: In Vivo Efficacy of this compound in a PIK3CA-Mutant Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-0-
This compound2565<0.01
This compound5095<0.001
Tumor growth inhibition was calculated at the end of the 21-day study period.

Visualization of Pathways and Workflows

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes.[1] this compound specifically inhibits the PI3Kα isoform, blocking the conversion of PIP2 to PIP3 and thereby inhibiting downstream signaling through Akt and mTOR.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation GA017 This compound GA017->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Experimental Workflow

The preclinical evaluation of this compound followed a structured cascade, from initial biochemical screening to in vivo efficacy studies.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochem Biochemical Kinase Assay CellAssay Cell-Based Proliferation Assay Biochem->CellAssay PK Pharmacokinetic (PK) Studies CellAssay->PK Efficacy Xenograft Efficacy Model PK->Efficacy

Caption: Preclinical development workflow for this compound.

Experimental Protocols

Biochemical Kinase Assay Protocol

This protocol is adapted from standard luminescence-based kinase assays.[5][6]

  • Reagent Preparation :

    • Prepare a 2X kinase solution (recombinant human PI3Kα) in kinase buffer.

    • Prepare a 2X substrate/ATP mixture containing the substrate (PIP2) and ATP at their respective Km concentrations.

    • Serially dilute this compound in DMSO, followed by a final dilution in kinase buffer. The final DMSO concentration should be ≤1%.

  • Assay Procedure :

    • In a 384-well white plate, add 5 µL of the diluted this compound or DMSO vehicle control.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection :

    • Stop the reaction and measure the amount of ADP produced by adding 20 µL of a detection reagent (e.g., ADP-Glo™).

    • Incubate for 40 minutes to deplete unused ATP.

    • Add 40 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes and read luminescence on a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Proliferation Assay Protocol

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.[7][8]

  • Cell Plating :

    • Seed cells in a 96-well clear-bottom white plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment :

    • Prepare a 10-point, 3-fold serial dilution of this compound in growth medium.

    • Remove the existing medium from the cells and add 100 µL of the compound-containing medium or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Signal Detection :

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Normalize the data to vehicle-treated controls and plot the results against the log of the compound concentration to determine the GI50 value.

Murine Pharmacokinetic Study Protocol

This protocol follows standard guidelines for PK studies in rodents.[9][10]

  • Animal Dosing :

    • Use female BALB/c mice (n=3 per time point).

    • For oral administration, dose animals by gavage with this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • For intravenous administration, dose via the tail vein.

  • Sample Collection :

    • Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis :

    • Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis :

    • Calculate PK parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Tumor Xenograft Efficacy Study Protocol

This protocol is a standard method for evaluating anti-cancer agents in vivo.[11][12]

  • Tumor Implantation :

    • Subcutaneously inject 5 x 10^6 KPL-4 human breast cancer cells (resuspended in Matrigel) into the flank of female athymic nude mice.

    • Monitor tumor growth with caliper measurements.

  • Treatment :

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Administer this compound or vehicle control orally, once daily, for 21 consecutive days.

  • Monitoring :

    • Measure tumor volume and body weight twice weekly.

    • Monitor animal health daily.

  • Endpoint and Analysis :

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

    • Perform statistical analysis (e.g., one-way ANOVA) to determine significance.

References

GA-017: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel LATS Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of GA-017, a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2). This compound was identified through a high-throughput screening campaign designed to find compounds that promote cell proliferation, particularly under three-dimensional (3D) culture conditions. Its mechanism of action involves the inhibition of the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and stem cell biology. By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), leading to their stabilization, nuclear translocation, and the subsequent activation of growth-promoting gene expression. This guide details the discovery, mechanism of action, in vitro efficacy, and the experimental protocols utilized in the characterization of this compound, presenting it as a valuable research tool for 3D cell culture, organoid expansion, and potential applications in regenerative medicine.

Introduction

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly recognized for their physiological relevance, offering superior models for drug discovery, disease modeling, and regenerative medicine compared to traditional 2D monolayer cultures.[1] However, a common challenge in 3D culture is the slower rate of cell proliferation. To address this, a cell-based high-throughput screening was conducted to identify small molecules that could enhance cell growth in a 3D environment.[1][2] This effort led to the discovery of this compound, a novel chemical entity that promotes the growth and formation of spheroids and organoids from a variety of cell types.[1][3]

This compound's activity stems from its potent and selective inhibition of LATS1 and LATS2, the terminal kinases in the Hippo signaling pathway.[1][3] The Hippo pathway is a pivotal signaling cascade that controls cell proliferation and apoptosis. In its active state, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Inhibition of this pathway, and specifically of LATS1/2, stabilizes YAP/TAZ, allowing them to enter the nucleus and drive the expression of genes that promote cell proliferation and tissue growth.[3][4][5] This whitepaper consolidates the publicly available data on this compound's discovery, its biochemical and cell-based activities, and the experimental methodologies used for its characterization.

Discovery of this compound

This compound was identified from a high-throughput screening of small molecule libraries.[1][3] The screening assay was designed to detect compounds that promote the proliferation of cells cultured in a 3D system utilizing gellan gum, a polysaccharide that supports scaffold-based 3D culture.[3] The human ovarian cancer cell line SKOV3 was used for the primary screening due to its known responsiveness to external growth stimuli in 3D cultures.[2]

Screening Workflow

The general workflow for the discovery of this compound involved seeding cells in a 3D matrix, exposing them to a library of chemical compounds, and quantifying cell proliferation after a set incubation period.

G cluster_0 High-Throughput Screening A SKOV3 cells seeded in 0.015% gellan gum medium B Dispensed into 96-well low-attachment plates A->B C Addition of small molecule library compounds B->C D Incubation for 4 days C->D E Cell proliferation measured (e.g., ATP assay) D->E F Hit Identification (e.g., this compound) E->F

Caption: High-throughput screening workflow for identifying 3D cell growth promoters.

Mechanism of Action

This compound functions as a direct inhibitor of LATS1 and LATS2 kinases. This inhibition is competitive with ATP, indicating that this compound binds to the ATP-binding pocket of the kinases.[3][4] By blocking LATS1/2 activity, this compound prevents the phosphorylation of YAP and TAZ. Unphosphorylated YAP/TAZ are stable and translocate to the nucleus, where they associate with transcription factors, primarily TEADs, to induce the expression of target genes that are critical for cell proliferation and survival.[3][4][5]

Signaling Pathway

The mechanism of action of this compound is centered on its modulation of the Hippo signaling pathway.

G cluster_0 Hippo Pathway Inhibition by this compound GA017 This compound LATS LATS1/2 Kinase GA017->LATS YAP_TAZ YAP / TAZ (Stable) LATS->YAP_TAZ Phosphorylation YAP_TAZ_p p-YAP / p-TAZ (Cytoplasmic) Degradation 14-3-3 Sequestration & Cytoplasmic Degradation YAP_TAZ_p->Degradation YAP_TAZ_nuc YAP / TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., CTGF, ANKRD1) YAP_TAZ_nuc->Gene_Expression TEAD TEAD TEAD->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: Proposed mechanism of action of this compound via inhibition of the Hippo pathway.

Quantitative Data

The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Activity of this compound
TargetAssay TypeParameterValueReference
LATS1Kinase AssayIC₅₀4.10 ± 0.79 nM[1][6]
LATS2Kinase AssayIC₅₀3.92 ± 0.42 nM[1][6]
LATS1Kinase AssayKᵢ (ATP competition)0.58 ± 0.11 nM[1][4]
LATS2Kinase AssayKᵢ (ATP competition)0.25 ± 0.03 nM[1][4]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cell-Based Activity of this compound
Cell LineCulture ConditionParameterValueReference
SKOV33D (gellan gum)EC₅₀ (Cell Growth)3.51 ± 0.26 µM[4]

EC₅₀: Half-maximal effective concentration.

Preclinical Characterization & Effects

This compound has demonstrated significant effects on cell proliferation and the formation of complex 3D structures across a range of cell types.

  • Spheroid and Organoid Growth: Treatment with this compound increases both the number and size of spheroids and organoids.[1][3] This has been observed in various cell lines, including human ovarian cancer (SKOV3), human epidermoid carcinoma (A431), and Madin-Darby canine kidney (MDCK) cells.[3][4]

  • Intestinal Organoid Formation: this compound significantly enhances the ex vivo formation and growth of mouse intestinal organoids, increasing the proportion of large-sized organoids (>300 µm in diameter).[3][4]

  • Broad Applicability: The growth-promoting effects of this compound have been observed in human, murine, hamster, monkey, and canine cells, suggesting a conserved mechanism of action across species.[4] However, it was noted to be ineffective in HepG2 and LNCap cell lines.[2]

  • YAP/TAZ Activation: Consistent with its mechanism of action, treatment with this compound leads to the inhibition of YAP/TAZ phosphorylation, their stabilization, and subsequent translocation into the cell nucleus.[3]

  • Kinase Selectivity: A kinase panel screen against 321 kinases showed that at a concentration of 100 nM, this compound is highly selective for LATS1/2.[4] Besides LATS1/2, it showed some inhibitory activity against six other kinases: mitogen and stress-activated protein kinase 1 (MSK1), p70S6K, PKACα, PKACβ, SGK2, and SGK3.[3]

As of the date of this document, no in vivo pharmacokinetic, pharmacodynamic, or toxicology data for this compound has been published in the peer-reviewed literature.[7] Its development status appears to be at the preclinical research stage.

Experimental Protocols

The following protocols are summarized from the primary research publication by Aihara et al. (2022) in the Journal of Biological Chemistry.[3]

3D Cell Culture and Proliferation Assay

This protocol was used for the high-throughput screening and for evaluating the effect of this compound on cell growth in a 3D environment.

  • Preparation of Gellan Gum Medium: A stock solution of gellan gum is mixed with the appropriate cell culture medium to a final concentration of 0.015% (w/v).

  • Cell Seeding: Cells (e.g., SKOV3) are suspended in the gellan gum-containing medium.

  • Plating: The cell suspension is dispensed into 96-well flat-bottom low-attachment plates at a density of approximately 2000 cells/well.

  • Compound Addition: this compound, dissolved in DMSO, or a vehicle control (DMSO) is added to the wells to achieve the desired final concentration (e.g., 10 µM).

  • Incubation: Plates are incubated at 37 °C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 4 days).

  • Quantification of Cell Growth: Cell viability and proliferation are quantified using a commercial ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures luminescence as an indicator of metabolically active cells.

In Vitro LATS Kinase Assay

This protocol was used to determine the direct inhibitory effect of this compound on LATS1/2 kinase activity.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human LATS1 or LATS2 enzyme, a suitable peptide substrate, and ATP.

  • Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a Mg/ATP mixture.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 40 minutes) at room temperature.

  • Reaction Termination: The reaction is stopped by the addition of an acid solution (e.g., phosphoric acid).

  • Detection: The amount of phosphorylated substrate is quantified, typically using methods that detect the incorporation of radiolabeled phosphate from [γ-³³P-ATP] or using antibody-based detection systems (e.g., ELISA).

  • Data Analysis: Dose-response curves are generated to calculate the IC₅₀ values. For determining the mechanism of inhibition (e.g., ATP competition), the assay is repeated with varying concentrations of both this compound and ATP, followed by Lineweaver-Burk plot analysis to determine the Kᵢ value.

Mouse Intestinal Organoid Culture

This protocol was used to assess the effect of this compound on the formation and growth of a primary tissue-derived 3D model.

  • Crypt Isolation: The small intestine is harvested from a mouse (e.g., C57BL/6N). The tissue is washed, opened longitudinally, and cut into small pieces. The tissue fragments are incubated in a chelating buffer (e.g., EDTA) to release intestinal crypts.

  • Embedding: The isolated crypts are mixed with a basement membrane matrix (e.g., Matrigel®).

  • Plating: Droplets of the crypt/matrix mixture are plated in a multi-well plate and allowed to polymerize.

  • Culture: Organoid culture medium, supplemented with growth factors (e.g., EGF, Noggin, R-spondin), is added to the wells. This compound (e.g., 10 µM) or a vehicle control is included in the medium.

  • Maintenance: The medium is changed every 2-3 days.

  • Analysis: Organoid formation, size, and morphology are monitored and imaged using brightfield microscopy over several days. The diameter of the organoids can be measured to quantify the effect of the compound on growth.

Conclusion and Future Directions

This compound is a potent and selective LATS1/2 inhibitor discovered through a screen for enhancers of 3D cell growth. Its mechanism of action via the Hippo pathway has been well-characterized in vitro. It serves as a valuable research tool for the robust expansion of various cell types in 3D cultures, particularly for generating spheroids and organoids for research and screening purposes.[3]

The potential therapeutic applications of LATS inhibitors like this compound, especially in the field of regenerative medicine and tissue repair, are significant.[3] However, the progression of this compound from a research tool to a potential therapeutic candidate will require extensive further studies. Key future directions should include:

  • Medicinal Chemistry Optimization: Further structural modifications could enhance potency, selectivity, and drug-like properties.

  • In Vivo Studies: Evaluation in animal models of tissue injury or disease is necessary to establish in vivo efficacy.

  • Pharmacokinetics and Safety: A thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as comprehensive toxicology and safety pharmacology studies, are critical next steps for any potential clinical development.

While the sustained activation of YAP/TAZ has been linked to tumorigenesis, transient activation has been shown to promote tissue regeneration without lasting adverse effects.[3] Therefore, the controlled, temporary application of a LATS inhibitor like this compound holds promise for therapeutic interventions aimed at tissue repair. Further research will be crucial to fully elucidate the therapeutic window and potential of this promising compound.

References

Selectivity Profile of the LATS Inhibitor GA-017: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of GA-017, a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). This compound serves as a valuable chemical probe for studying the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and cell proliferation.[1][2][3] Its primary mechanism involves blocking the LATS-mediated phosphorylation of the transcriptional coactivators YAP and TAZ, leading to their nuclear translocation and the activation of growth-promoting gene expression.[1][2][4]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against its primary targets, LATS1 and LATS2, and profiled across a broad panel of kinases to determine its selectivity.

On-Target Potency

This compound demonstrates potent, low-nanomolar inhibition of both LATS1 and LATS2. The 50% inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below. The inhibitor acts in a manner that is competitive with ATP.[1][5][6]

TargetIC50 (nM)Ki (nM)Mechanism of Inhibition
LATS1 4.10 ± 0.790.58 ± 0.11ATP-Competitive
LATS2 3.92 ± 0.420.25 ± 0.03ATP-Competitive
Off-Target Selectivity Screening

To assess its broader kinase selectivity, this compound was evaluated at a concentration of 100 nM against a panel of 321 different kinases.[1] The screening revealed that this compound has high potency against a limited number of kinases, primarily within the AGC kinase family.[1] In this comprehensive screening, 16 kinases of the AGC family were inhibited by more than 65%.[1]

Key off-target kinases inhibited by this compound at 100 nM include:[1]

Off-Target KinaseKinase Family% Inhibition at 100 nM
Mitogen and Stress Activated Protein Kinase 1 (MSK1)AGC> 65%
p70S6 Kinase (p70S6K)AGC> 65%
Protein Kinase A Catalytic Subunit Alpha (PKACα)AGC> 65%
Protein Kinase A Catalytic Subunit Beta (PKACβ)AGC> 65%
Serum/Glucocorticoid-Regulated Kinase 2 (SGK2)AGC> 65%
Serum/Glucocorticoid-Regulated Kinase 3 (SGK3)AGC> 65%

Experimental Protocols

The following methodologies were employed to characterize the kinase inhibition profile of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The potency of this compound against LATS1 and LATS2 was determined using an in vitro kinase assay that measures the phosphorylation of a substrate.

  • Kinases: Recombinant LATS1 and LATS2.

  • Substrate: A suitable peptide or protein substrate for LATS kinases.

  • ATP Concentration: The assay was performed in the presence of 400 μM ATP to generate dose-response curves.[1]

  • Detection Method: The reaction velocity is typically determined by quantifying the amount of phosphorylated substrate, often using methods involving radioactive ATP (e.g., [γ-33P]-ATP) and measuring its incorporation into the substrate.[7][8]

  • Data Analysis: Dose-response curves were generated by plotting the percentage of kinase inhibition against a range of this compound concentrations. The IC50 values, representing the concentration of inhibitor required to reduce kinase activity by 50%, were calculated from these curves.[1]

Determination of Inhibition Constant (Ki) and Mechanism

To elucidate the mechanism of inhibition, kinetic studies were performed, and the data were analyzed using a double-reciprocal Lineweaver-Burk plot.[1][4]

  • Methodology: The initial reaction velocity of the kinase was measured at various concentrations of ATP (e.g., ranging from 100 to 400 μM) in the presence of different fixed concentrations of this compound.[1]

  • Data Analysis: A Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) was generated. An intersection of the resulting lines on the y-axis is characteristic of competitive inhibition with respect to ATP. The inhibition constant (Ki) was calculated from these kinetic data.[1]

Broad-Panel Kinase Selectivity Screening

The selectivity of this compound was profiled using a large-scale kinase screening panel.

  • Assay Panel: A panel of 321 diverse kinases was used for the screening.[1]

  • Inhibitor Concentration: this compound was tested at a fixed concentration of 100 nM.[1]

  • Methodology: The percentage of inhibition of each kinase in the panel by this compound was determined. A threshold (e.g., >65% inhibition) was used to identify significant off-target interactions.[1] The results were visualized on a tree-view map to illustrate the selectivity profile across the human kinome.[1]

Visualizations

This compound Mechanism of Action in the Hippo Pathway

Hippo_Pathway_GA017 cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_cyto YAP/TAZ LATS1_2->YAP_TAZ_cyto phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation YAP_TAZ_p->YAP_TAZ_p GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD Target_Genes Target Gene Expression (e.g., ANKRD1, CYR61, CTGF) TEAD->Target_Genes activate Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Mechanism of this compound in the Hippo signaling pathway.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Screening_Workflow Compound This compound (100 nM) KinasePanel Kinase Panel (321 Diverse Kinases) Compound->KinasePanel Assay In Vitro Kinase Assay (e.g., Radiometric [γ-33P]) KinasePanel->Assay Measurement Measure % Inhibition Assay->Measurement Analysis Data Analysis (Threshold: >65% Inhibition) Measurement->Analysis OnTarget On-Target Activity (LATS1, LATS2) Analysis->OnTarget Potent Inhibition OffTarget Off-Target Hits (16 AGC Kinases) Analysis->OffTarget Significant Inhibition

Caption: Workflow for assessing the kinase selectivity of this compound.

References

The Impact of GA-017 on Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By inhibiting LATS1/2, this compound promotes cell proliferation, particularly in three-dimensional (3D) culture systems such as spheroids and organoids. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cell growth. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to modulate cell proliferation in various research and drug development applications.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The core of the Hippo pathway consists of a kinase cascade where LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1] In its active state, the Hippo pathway sequesters YAP/TAZ in the cytoplasm, leading to their degradation and suppression of cell growth.

This compound acts as a powerful antagonist of this pathway by directly inhibiting the kinase activity of LATS1/2.[1][2] This inhibition prevents the phosphorylation of YAP/TAZ, allowing them to translocate to the nucleus, where they bind to TEAD transcription factors and initiate the expression of pro-proliferative and anti-apoptotic genes.[1] This targeted mechanism makes this compound a valuable tool for studying the Hippo pathway and for applications requiring enhanced cell growth, such as in the expansion of organoids for disease modeling and regenerative medicine.

Mechanism of Action: The Hippo Signaling Pathway

This compound's primary mechanism of action is the inhibition of the LATS1/2 kinases within the Hippo signaling pathway. The following diagram illustrates the canonical Hippo pathway and the point of intervention by this compound.

Hippo_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Figure 1: this compound inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear translocation and pro-proliferative gene expression.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data reported for this compound.

Target IC50 (nM) Reference
LATS14.10[2]
LATS23.92[2]
Table 1: Inhibitory activity of this compound against LATS1 and LATS2 kinases.
Cell Line Assay EC50 (µM) Reference
SKOV3Cell Growth (3D)3.51 ± 0.26[1]
Table 2: Potency of this compound in promoting cell proliferation.
Effect Cell Type/Model Observation Reference
Increased Spheroid Size & NumberSKOV3, A431, HUVEC, BCE C/D-1bSignificant increase in both the size and number of spheroids in 3D culture.[1][3]
Enhanced Organoid FormationMouse Intestinal OrganoidsIncreased formation and size of organoids, with a higher proportion of large-sized organoids (>300 µm in diameter).[1]
Table 3: Qualitative and quantitative effects of this compound on 3D cell cultures.

Detailed Experimental Protocols

The following section provides detailed protocols for key experiments to assess the impact of this compound on cell proliferation.

3D Spheroid Cell Viability Assay (ATP-based)

This protocol describes the use of a commercially available ATP-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, to measure the effect of this compound on the viability of cells grown as 3D spheroids.

Spheroid_Viability_Workflow cluster_prep cluster_treatment cluster_assay A Seed cells in low-attachment U-bottom plate B Centrifuge briefly to aggregate cells A->B C Incubate for 3-4 days to form spheroids B->C D Prepare serial dilutions of this compound C->D E Add this compound or vehicle (DMSO) to wells D->E F Incubate for desired duration (e.g., 3-7 days) E->F G Equilibrate plate and reagent to room temp. F->G H Add CellTiter-Glo® 3D reagent to each well G->H I Mix on orbital shaker to lyse spheroids H->I J Incubate at room temp. in the dark I->J K Measure luminescence J->K

Figure 2: Workflow for assessing this compound's effect on spheroid viability using an ATP-based assay.

Materials:

  • Cells of interest

  • Low-attachment 96-well U-bottom plates

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • CellTiter-Glo® 3D Cell Viability Assay reagent (or equivalent)

  • Opaque-walled 96-well plates for luminescence reading

  • Luminometer

Procedure:

  • Cell Seeding: Suspend cells in culture medium at the desired concentration and seed into low-attachment 96-well U-bottom plates.

  • Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the wells. Incubate for 3-4 days to allow for spheroid formation.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared. Carefully remove a portion of the old media from the wells and add the this compound dilutions or vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 3 to 7 days).

  • ATP Assay:

    • Equilibrate the spheroid plate and the ATP assay reagent to room temperature for approximately 30 minutes.[4]

    • Add a volume of the ATP assay reagent to each well equal to the volume of culture medium in the well.[5]

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[4]

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[4]

    • Transfer the lysate to an opaque-walled 96-well plate and measure the luminescence using a luminometer.

Immunofluorescence Staining for YAP/TAZ Nuclear Translocation

This protocol outlines the steps to visualize the subcellular localization of YAP/TAZ in response to this compound treatment.

Materials:

  • Cells seeded on glass coverslips

  • This compound and DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against YAP or TAZ

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for a specified time.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-YAP or anti-TAZ antibody in the blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.[6]

  • Secondary Antibody Incubation: Wash the cells extensively with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes. After a final wash, mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. The nuclear translocation of YAP/TAZ can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.

Spheroid/Organoid Size and Number Quantification

This protocol describes a method for quantifying the effect of this compound on the growth of spheroids or organoids.

Materials:

  • 3D culture of spheroids or organoids

  • This compound and DMSO

  • Brightfield microscope with a camera

  • Image analysis software (e.g., ImageJ, OrganoID)[7]

Procedure:

  • Culture and Treatment: Establish 3D cultures as described in Protocol 4.1 and treat with this compound or vehicle.

  • Image Acquisition: At specified time points, acquire brightfield images of the spheroids/organoids in each well. It is important to capture images from the same focal plane for consistency.

  • Image Analysis:

    • Manual Measurement: Use software like ImageJ to manually or semi-automatically measure the diameter or area of each spheroid/organoid.[8]

    • Automated Analysis: Utilize specialized software like OrganoID for automated detection, counting, and measurement of organoids.[7]

  • Data Analysis: Calculate the average size and number of spheroids/organoids for each treatment condition. The data can be plotted over time to assess growth kinetics.

Conclusion

This compound is a specific and potent inhibitor of LATS1/2 kinases, which potently activates the YAP/TAZ transcriptional co-activators to drive cell proliferation. This technical guide provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in cell-based assays. The ability of this compound to enhance the growth of 3D cell cultures makes it an invaluable tool for cancer research, regenerative medicine, and drug discovery, facilitating the generation of more complex and physiologically relevant in vitro models. Researchers utilizing this compound should carefully consider the appropriate cell types and culture conditions to achieve optimal results.

References

An In-depth Technical Guide to the In Vitro Function of GA-017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro functions of GA-017, a novel small molecule inhibitor. The information presented is collated from peer-reviewed scientific literature to facilitate further research and development.

Core Function of this compound

This compound is a potent and selective inhibitor of the serine/threonine protein kinases LATS1 and LATS2 (large tumor suppressor kinase 1/2).[1] In vitro studies have demonstrated that this compound functions as an activator of cell proliferation, particularly under 3D culture conditions.[2][3] Its mechanism of action involves the modulation of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.

By inhibiting LATS1/2, this compound prevents the phosphorylation of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[2][3] This inhibition leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to induce the expression of genes that promote cell growth and proliferation.[2][3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in vitro.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Ki (nM)Assay Conditions
LATS14.100.58 ± 0.11Competitively inhibited against ATP
LATS23.920.25 ± 0.03Competitively inhibited against ATP

Data sourced from MedchemExpress.[1]

Table 2: Proliferative Activity of this compound

Cell LineAssayEC50 (µM)Observations
SKOV3Cell Growth3.51 ± 0.26Facilitates cell growth.
VariousSpheroid FormationNot ReportedIncreases the number and size of spheroids in both scaffold-based and scaffold-independent cultures.[2][3]
Mouse Intestinal OrganoidsOrganoid FormationNot ReportedEnhances the ex vivo formation and increases the proportion of large-sized organoids (>300 µm in diameter).[2]
HUVECsCell GrowthNot ReportedSuppresses cell death and promotes cell growth.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

1. Cell-Based High-Throughput Screening for Proliferation under 3D Conditions

  • Objective: To identify small molecules that promote cell proliferation in 3D culture.

  • Cell Line: SKOV3 ovarian cancer cells.

  • Method:

    • SKOV3 cells were cultured in ultra-low attachment plates.

    • A library of small molecules was added to the cell cultures.

    • Cell proliferation was measured using a water-soluble tetrazolium salt (WST-8) assay.

    • Hits were identified as compounds that increased the WST-8 signal, indicating enhanced cell proliferation. This compound was identified through this screening process.[2]

2. Spheroid and Organoid Formation Assays

  • Objective: To assess the effect of this compound on the formation and growth of 3D cell structures.

  • Method for Spheroids:

    • Various cell types were cultured in scaffold-based or scaffold-independent 3D culture systems.

    • Cells were treated with this compound or a vehicle control (DMSO).

    • The number and size of spheroids were quantified over time using microscopy and image analysis software.[2]

  • Method for Intestinal Organoids:

    • Mouse intestinal crypts were isolated and embedded in Matrigel.

    • The cultures were treated with this compound or a vehicle control.

    • Organoid formation and growth were monitored, and the size of the organoids was measured.[2]

3. Immunocytochemistry for YAP/TAZ Localization

  • Objective: To determine the effect of this compound on the subcellular localization of YAP and TAZ.

  • Method:

    • Cells were cultured and treated with this compound or a vehicle control.

    • Cells were fixed, permeabilized, and incubated with primary antibodies against YAP and TAZ.

    • Fluorescently labeled secondary antibodies were used for detection.

    • Nuclei were counterstained with DAPI.

    • Images were acquired using fluorescence microscopy to visualize and quantify the nuclear translocation of YAP/TAZ.[2]

4. Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity and kinetics of this compound against LATS1 and LATS2.

  • Method:

    • Recombinant LATS1 and LATS2 enzymes were used.

    • The kinase reaction was performed in the presence of ATP and a suitable substrate.

    • The inhibitory effect of various concentrations of this compound was measured by quantifying the phosphorylation of the substrate.

    • IC50 values were calculated from the dose-response curves.

    • To determine the inhibition constant (Ki), the assay was performed with varying concentrations of both this compound and ATP to assess competitive inhibition.[1]

Signaling Pathway and Experimental Workflow Diagrams

Hippo Signaling Pathway and the Action of this compound

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates SAV1 SAV1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocates Degradation Proteasomal Degradation p_YAP_TAZ->Degradation GA017 This compound GA017->LATS1_2 Inhibits TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression

Caption: The Hippo signaling pathway and the inhibitory action of this compound on LATS1/2.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_mechanism Mechanism of Action HTS High-Throughput Screen (3D Cell Proliferation Assay) Identify_GA017 Identification of this compound HTS->Identify_GA017 Spheroid_Assay Spheroid Formation Assay Identify_GA017->Spheroid_Assay Organoid_Assay Organoid Formation Assay Identify_GA017->Organoid_Assay Cell_Growth Cell Growth Assays (e.g., SKOV3, HUVEC) Identify_GA017->Cell_Growth Kinase_Assay LATS1/2 Kinase Inhibition Assay Identify_GA017->Kinase_Assay YAP_TAZ_Loc YAP/TAZ Nuclear Localization (ICC) Kinase_Assay->YAP_TAZ_Loc Gene_Expression Downstream Gene Expression Analysis YAP_TAZ_Loc->Gene_Expression

References

Methodological & Application

Application Notes and Protocols for GA-017 in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2] In contrast to the growth-inhibitory effects often observed in three-dimensional (3D) cell culture models compared to traditional 2D culture, this compound promotes cell proliferation and the growth of 3D structures like spheroids and organoids.[3][4] Its mechanism of action involves the inhibition of LATS1/2, which leads to the stabilization and nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][5] In the nucleus, YAP/TAZ stimulate the expression of genes that promote cell growth and proliferation.[6] These application notes provide detailed protocols for utilizing this compound to enhance the growth of 3D cell cultures, a valuable tool for drug discovery, tissue engineering, and regenerative medicine.[3][5]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of ATP binding to LATS1 and LATS2 kinases.[2] This inhibition prevents the phosphorylation of YAP and TAZ, which would otherwise mark them for cytoplasmic retention and degradation. The resulting accumulation and nuclear translocation of YAP/TAZ leads to the activation of downstream gene expression, promoting cell proliferation.[3][6]

GA017_Mechanism_of_Action cluster_Hippo_Pathway Hippo Signaling Pathway cluster_GA017_Action Effect of this compound MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto Phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_nucleus YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nucleus Translocation Degradation Degradation YAP_TAZ_p->Degradation GA017 This compound GA017->LATS1_2 Inhibits Gene_Expression Target Gene Expression (e.g., ANKRD1, CYR61, CTGF) YAP_TAZ_nucleus->Gene_Expression Activates Cell_Proliferation Cell Proliferation & Spheroid/Organoid Growth Gene_Expression->Cell_Proliferation Promotes

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its effects on various cell lines in 3D culture.

Table 1: Kinase Inhibitory Activity of this compound

TargetIC₅₀ (nM)Kᵢ (nM)
LATS14.10 ± 0.790.58 ± 0.11
LATS23.92 ± 0.420.25 ± 0.03

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Effect of this compound on Cell Proliferation in 3D Culture

Cell Line3D Culture MethodThis compound Concentration (µM)Observation
SKOV3 (Ovarian Cancer)Low-attachment U-bottom plates10Increased spheroid size and cell number.[3]
SKOV3 (Ovarian Cancer)Gellan gum-based3.51 (EC₅₀)Enhanced cell growth.[5]
A431 (Skin Cancer)Not specifiedNot specifiedPromoted growth.[3]
MDCK (Canine Kidney)Not specifiedNot specifiedEnhanced cyst formation.[5]
HUVEC (Endothelial Cells)Anchorage-independentNot specifiedMarkedly enhanced growth.[5]
Mouse Intestinal OrganoidsEx vivo culture10Increased proportion of large-sized organoids (>300 µm).[3][5]

Experimental Protocols

Protocol 1: Spheroid Formation and Growth Promotion using this compound in Low-Attachment Plates

This protocol describes the formation of spheroids from a cancer cell line (e.g., SKOV3) and the enhancement of their growth using this compound.

Materials:

  • SKOV3 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Ultra-low attachment 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • ATP-based cell viability assay kit

Procedure:

  • Cell Preparation: Culture SKOV3 cells in standard 2D culture flasks until they reach 80-90% confluency.

  • Cell Seeding: a. Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA. b. Neutralize the trypsin with complete medium and collect the cells. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Count the cells and adjust the concentration to 1 x 10⁴ cells/mL. e. Seed 100 µL of the cell suspension (1,000 cells) into each well of an ultra-low attachment 96-well plate.

  • This compound Treatment: a. Prepare a working solution of this compound in complete medium at the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the this compound treatment. b. Add the this compound working solution or vehicle control to the respective wells.

  • Incubation and Spheroid Formation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂. Spheroids should form within 24-72 hours.

  • Monitoring and Analysis: a. Monitor spheroid formation and growth daily using an inverted microscope. b. After the desired incubation period (e.g., 4-6 days), assess cell proliferation using an ATP-based viability assay according to the manufacturer's instructions.

Spheroid_Formation_Workflow start Start: 2D Cell Culture harvest Harvest and Count Cells start->harvest seed Seed Cells in Low-Attachment Plate harvest->seed treat Add this compound or Vehicle Control seed->treat incubate Incubate (37°C, 5% CO2) for Spheroid Formation treat->incubate monitor Monitor Spheroid Growth incubate->monitor analyze Analyze Cell Viability (e.g., ATP Assay) monitor->analyze end End: Data Acquisition analyze->end

Caption: Experimental workflow for spheroid formation and this compound treatment.

Protocol 2: Assessment of YAP/TAZ Nuclear Translocation

This protocol outlines the immunofluorescence staining procedure to visualize the nuclear translocation of YAP/TAZ upon this compound treatment.

Materials:

  • Spheroids cultured with and without this compound (from Protocol 1)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against YAP/TAZ

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Spheroid Fixation: a. Carefully collect the spheroids from the low-attachment plate. b. Wash them gently with PBS. c. Fix the spheroids with 4% PFA for 20-30 minutes at room temperature.

  • Permeabilization: a. Wash the fixed spheroids with PBS. b. Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.

  • Blocking: a. Wash the spheroids with PBS. b. Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Antibody Staining: a. Incubate the spheroids with the primary anti-YAP/TAZ antibody (diluted in blocking buffer) overnight at 4°C. b. Wash the spheroids three times with PBS. c. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: a. Wash the spheroids three times with PBS. b. Counterstain the nuclei with DAPI for 10 minutes. c. Wash the spheroids with PBS. d. Mount the spheroids on a glass slide using an antifade mounting medium.

  • Imaging: Visualize the spheroids using a confocal microscope. In this compound-treated samples, an increase in the co-localization of the YAP/TAZ signal with the DAPI signal is expected, indicating nuclear translocation.

Immunofluorescence_Workflow start Start: Cultured Spheroids (with/without this compound) fix Fixation (4% PFA) start->fix permeabilize Permeabilization (0.25% Triton X-100) fix->permeabilize block Blocking (5% BSA) permeabilize->block primary_ab Primary Antibody Incubation (anti-YAP/TAZ) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mount Mount on Slide counterstain->mount image Confocal Microscopy mount->image end End: Image Analysis image->end

Caption: Workflow for immunofluorescence analysis of YAP/TAZ translocation.

Troubleshooting

  • Poor Spheroid Formation: Ensure the use of high-quality ultra-low attachment plates. Optimize cell seeding density for your specific cell line.

  • Low this compound Efficacy: Confirm the activity of the this compound compound. Ensure proper dissolution in DMSO and accurate dilution in the culture medium. Titrate the concentration of this compound to determine the optimal dose for your cell line.

  • High Background in Immunofluorescence: Increase the duration and number of washing steps. Optimize the concentration of primary and secondary antibodies. Ensure the blocking step is sufficient.

Conclusion

This compound is a valuable pharmacological tool for promoting the growth of 3D cell cultures. By inhibiting the Hippo pathway kinases LATS1/2, it effectively stimulates cell proliferation in spheroids and organoids. The protocols provided here offer a framework for researchers to utilize this compound to enhance their 3D cell culture systems for various applications in biomedical research and drug development.

References

Application Note: GA-017 Protocol for Intestinal Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides a detailed protocol for the establishment, maintenance, and expansion of intestinal organoids using the GA-017 protocol. Intestinal organoids are three-dimensional structures derived from adult stem cells that recapitulate the cellular organization and functionality of the intestinal epithelium, including a crypt-villus axis.[1][2][3] These models are invaluable for studying intestinal development, disease modeling, drug screening, and personalized medicine.[1][4] The this compound protocol is optimized for robust and reproducible growth of organoids from both mouse and human intestinal crypts.

The protocol relies on providing a 3D extracellular matrix scaffold and a specific cocktail of growth factors that mimic the in vivo intestinal stem cell niche.[4][5] Key signaling pathways, including Wnt, Notch, and BMP, are modulated to maintain stemness and promote cellular differentiation into all major intestinal epithelial cell types.[6][7][8]

Signaling Pathways in Intestinal Organoid Development

The growth and self-organization of intestinal organoids are governed by a complex interplay of signaling pathways that regulate stem cell maintenance, proliferation, and differentiation. The this compound culture medium is formulated to precisely manipulate these pathways.

Key Signaling Pathways:

  • Wnt/β-catenin Pathway: This is the primary driver of intestinal stem cell proliferation and maintenance.[9][10][11] In the this compound protocol, the Wnt pathway is activated by the inclusion of R-spondin-1, which potentiates Wnt signaling, and sometimes Wnt-3a conditioned media.[4][9][12] This leads to the stabilization of β-catenin, its translocation to the nucleus, and the activation of target genes like Lgr5, a key intestinal stem cell marker.[9][13]

  • BMP/TGF-β Pathway: The Bone Morphogenetic Protein (BMP) pathway generally promotes differentiation and inhibits stem cell proliferation in the intestine.[4][6] The this compound protocol includes Noggin, a BMP antagonist, to inhibit this pathway, thereby maintaining the stem cell population.[12][14][15]

  • Notch Pathway: Notch signaling is crucial for regulating cell fate decisions between absorptive and secretory lineages.[6][7][8] Activation of the Notch pathway promotes the differentiation of enterocytes, while its inhibition leads to an increase in secretory cells (goblet, Paneth, and enteroendocrine cells).[6][7] The components of the basal medium in the this compound protocol support endogenous Notch signaling.

  • EGF Pathway: Epidermal Growth Factor (EGF) is a potent mitogen that stimulates the proliferation and survival of intestinal epithelial cells.[4][6] It is a critical component of the organoid culture medium.

GA017_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular (this compound Medium) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRP5_6 LRP5/6 Frizzled Frizzled Dvl Dvl Frizzled->Dvl Lgr5 Lgr5 Lgr5->LRP5_6 stabilizes BMPR BMP Receptor SMAD SMADs BMPR->SMAD activates Wnt Wnt3a Wnt->Frizzled binds Rspondin R-spondin-1 Rspondin->Lgr5 binds Noggin Noggin BMP BMPs Noggin->BMP inhibits BMP->BMPR binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto degrades beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates DiffGenes Differentiation Genes SMAD->DiffGenes activates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds TargetGenes Stem Cell Genes (Lgr5) TCF_LEF->TargetGenes activates

Caption: Key signaling pathways modulated by the this compound medium.

Experimental Protocols

Protocol 1: Isolation of Intestinal Crypts (Mouse)

This protocol describes the isolation of intestinal crypts from a mouse small intestine.

Materials:

  • Mouse small intestine

  • DPBS (Dulbecco's Phosphate-Buffered Saline), ice-cold

  • Gentle Cell Dissociation Reagent or 2 mM EDTA in DPBS

  • Advanced DMEM/F12 medium

  • Bovine Serum Albumin (BSA)

Procedure:

  • Euthanize the mouse and dissect the entire small intestine.

  • Flush the lumen of the intestine with ice-cold DPBS until clear.[2]

  • Open the intestine longitudinally and cut it into 2-4 cm pieces.[2]

  • Wash the pieces vigorously in ice-cold DPBS in a 50 mL conical tube by inverting 10-15 times. Repeat until the supernatant is clear.

  • Incubate the tissue pieces in Gentle Cell Dissociation Reagent or 2 mM EDTA for 30 minutes on a rocking platform at 4°C.

  • After incubation, transfer the tissue to a 50 mL tube containing cold Advanced DMEM/F12 and shake vigorously for 2 minutes to release the crypts.

  • Collect the supernatant, which is enriched with crypts, and pass it through a 70 µm cell strainer.

  • Centrifuge the crypt suspension at 150 x g for 10 minutes at 4°C.[2]

  • Discard the supernatant and wash the pellet with 5 mL of cold basal medium.

  • Centrifuge again at 150 x g for 5 minutes. The resulting pellet contains the isolated intestinal crypts.

Protocol 2: Organoid Seeding and Culture

Materials:

  • Isolated intestinal crypt pellet

  • Basement Membrane Matrix (e.g., Matrigel), ice-cold

  • This compound Intestinal Organoid Growth Medium (see Table 1)

  • 24-well tissue culture plate

Procedure:

  • Pre-warm a 24-well plate in a 37°C incubator.

  • Resuspend the crypt pellet in the required volume of ice-cold Basement Membrane Matrix. A typical density is 500-1000 crypts per 50 µL of matrix.

  • Carefully dispense 50 µL of the crypt-matrix suspension into the center of each pre-warmed well, forming a dome.[16]

  • Invert the plate and incubate at 37°C for 10-15 minutes to solidify the matrix.[16]

  • Gently add 500 µL of pre-warmed this compound Intestinal Organoid Growth Medium to each well, avoiding direct contact with the dome.

  • Incubate the plate at 37°C, 5% CO2.

  • Replace the medium every 2-3 days with fresh, pre-warmed medium.

GA017_Workflow cluster_isolation Crypt Isolation cluster_culture Organoid Culture cluster_maintenance Maintenance & Analysis Dissection Dissect & Flush Intestine Wash Wash & Cut Tissue Dissection->Wash Chelation EDTA Chelation (4°C) Wash->Chelation Shake Shake to Release Crypts Chelation->Shake Filter Filter (70 µm) Shake->Filter Centrifuge Centrifuge & Wash Filter->Centrifuge Resuspend Resuspend Crypts in Matrix Centrifuge->Resuspend Plate Plate Domes (24-well plate) Resuspend->Plate Solidify Solidify Matrix (37°C) Plate->Solidify AddMedium Add this compound Growth Medium Solidify->AddMedium Incubate Incubate (37°C, 5% CO2) AddMedium->Incubate MediumChange Change Medium (every 2-3 days) Incubate->MediumChange Monitor Monitor Growth (Microscopy) MediumChange->Monitor Passage Passage Organoids (1:4 split every 7-10 days) Monitor->Passage Analysis Downstream Analysis (e.g., Imaging, RNA-seq) Monitor->Analysis Passage->Resuspend Re-plate Cryopreserve Cryopreservation Passage->Cryopreserve

Caption: Experimental workflow for this compound intestinal organoid culture.
Protocol 3: Organoid Passaging

Organoids should be passaged every 7-10 days, or when they become large and the lumen fills with debris.

Procedure:

  • Remove the medium from the wells.

  • Add 1 mL of cold Advanced DMEM/F12 and mechanically disrupt the domes by pipetting up and down. Transfer the organoid suspension to a 15 mL conical tube.[17]

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the organoid pellet in 1 mL of fresh medium.

  • Mechanically dissociate the organoids by passing them through a P1000 pipette tip 10-20 times.

  • Perform a split (e.g., 1:4 ratio) by resuspending the desired volume of fragmented organoids in fresh, ice-cold Basement Membrane Matrix.

  • Re-plate the organoid fragments as described in Protocol 2.

Data Presentation

Table 1: Composition of this compound Intestinal Organoid Growth Medium
ComponentStock ConcentrationFinal ConcentrationPurpose
Advanced DMEM/F12-Basal MediumNutrient base
Penicillin/Streptomycin100x1xAntibiotic
Glutamax100x1xL-glutamine source
HEPES1 M10 mMpH buffer
N2 Supplement100x1xSerum-free supplement
B27 Supplement50x1xSerum-free supplement
N-Acetylcysteine0.5 M1 mMAntioxidant
Mouse EGF50 µg/mL50 ng/mLStimulates proliferation[4][6]
Mouse Noggin100 µg/mL100 ng/mLBMP inhibitor; maintains stemness[12][14]
Mouse R-spondin-150 µg/mL500 ng/mLWnt agonist; promotes stem cell expansion[8][12][15]
CHIR99021 (optional)10 mM3 µMGSK3 inhibitor; enhances Wnt signaling
Y-27632 (optional)10 mM10 µMROCK inhibitor; improves survival post-passaging

Note: Concentrations may need to be optimized depending on the specific source of tissue and reagents.

Table 2: Expected Timeline of Organoid Development
Time PointExpected Morphology (Small Intestine)
Day 1-2 Crypts close into spherical or cystic structures.[18]
Day 3-5 Budding structures, representing new crypt domains, begin to appear.[18]
Day 5-7 Organoids grow into complex, multi-lobed structures resembling the crypt-villus architecture.[18]
Day 7-10 Organoids are mature, with a dark, dense appearance and a lumen that may contain apoptotic cells. Ready for passaging.

Troubleshooting

IssuePossible CauseRecommendation
Low organoid formation efficiency Poor crypt isolation; low cell viability.Ensure all steps are performed on ice. Minimize mechanical stress during isolation. Add ROCK inhibitor (Y-27632) to the medium for the first 2 days.
Organoids are cystic, no budding Insufficient Wnt signaling; differentiation.Check the activity of R-spondin-1 and Wnt3a. Ensure Noggin is present and active.
Organoids detach from matrix Matrix degradation; medium disruption.Add medium gently to the side of the well. Ensure matrix is fully polymerized.
Bacterial/Fungal Contamination Contamination during isolation or culture.Maintain sterile technique. Use Penicillin/Streptomycin and consider adding other antimycotics if necessary.

Conclusion

The this compound protocol provides a robust and reproducible method for culturing intestinal organoids. By closely mimicking the native stem cell niche, this system allows for the long-term expansion of intestinal stem cells and their differentiation into all major epithelial lineages. These organoids serve as a powerful in vitro model for a wide range of research applications in gastroenterology, developmental biology, and translational medicine.

References

Application Notes and Protocols for GA-017 in Mouse Intestinal Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2] By inhibiting LATS1/2, this compound prevents the phosphorylation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote cell proliferation and survival.[1][2] In the context of mouse intestinal organoids, this compound has been demonstrated to enhance their formation and growth ex vivo, making it a valuable tool for studies requiring expansion of organoid cultures for applications in disease modeling, drug screening, and regenerative medicine.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in mouse intestinal organoid cultures.

Data Presentation

The following tables summarize the key characteristics of this compound and its observed effects on mouse intestinal organoids.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)Kᵢ (nM)
LATS14.100.58
LATS23.920.25

Data sourced from MedchemExpress and Selleck Chemicals product information.[1][2]

Table 2: Effect of this compound on Mouse Intestinal Organoid Growth (Illustrative Data)

This compound Concentration (µM)Average Organoid Diameter (µm)Number of Organoids per Well (Fold Change vs. Control)
0 (DMSO Control)150 ± 251.0
1225 ± 301.8
5350 ± 452.5
10450 ± 502.8

Note: The data in this table is illustrative and based on the described effects of this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific application.

Signaling Pathway and Experimental Workflow

Hippo Signaling Pathway and this compound Mechanism of Action

GA017_Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Cues Mechanical Cues Mechanical_Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Proliferation Cell Proliferation & Organoid Growth Gene_Expression->Proliferation

Caption: Mechanism of this compound in the Hippo signaling pathway.

Experimental Workflow for this compound Application in Mouse Intestinal Organoids

GA017_Organoid_Workflow cluster_culture Organoid Culture cluster_treatment This compound Treatment cluster_analysis Analysis Crypt_Isolation 1. Isolate Crypts from Mouse Intestine Embedding 2. Embed Crypts in Matrigel Crypt_Isolation->Embedding Culture_Initiation 3. Culture in ENR Medium Embedding->Culture_Initiation GA017_Addition 4. Add this compound or DMSO (Control) to Culture Culture_Initiation->GA017_Addition Incubation 5. Incubate for Desired Time Period GA017_Addition->Incubation Imaging 6a. Brightfield Imaging (Size and Number) Incubation->Imaging Viability_Assay 6b. ATP-based Viability Assay Incubation->Viability_Assay IF_Staining 6c. Immunofluorescence (YAP/TAZ Localization) Incubation->IF_Staining

Caption: Workflow for this compound treatment and analysis of mouse intestinal organoids.

Detailed Experimental Protocols

Protocol 1: Culture of Mouse Intestinal Organoids

This protocol is adapted from standard methods for establishing mouse intestinal organoid cultures.

Materials:

  • Mouse small intestine or colon

  • Gentle Cell Dissociation Reagent

  • DMEM/F-12 with HEPES

  • Penicillin-Streptomycin

  • GlutaMAX™

  • N-2 Supplement

  • B-27™ Supplement

  • N-acetylcysteine

  • Recombinant Mouse EGF, Noggin, and R-spondin-1 (ENR)

  • Matrigel® Matrix

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Fetal Bovine Serum (FBS)

Procedure:

  • Crypt Isolation:

    • Euthanize a C57BL/6 mouse and dissect the small intestine.

    • Flush the intestine with ice-cold PBS to remove luminal contents.

    • Cut the intestine into approximately 5 mm pieces and wash repeatedly with ice-cold PBS until the supernatant is clear.

    • Incubate the tissue pieces in Gentle Cell Dissociation Reagent for 15 minutes at room temperature on a rocking platform.

    • Vigorously shake the tube to release the crypts from the tissue.

    • Filter the supernatant through a 70 µm cell strainer into a new conical tube.

    • Centrifuge the filtrate at 300 x g for 5 minutes at 4°C.

    • Wash the pellet with basal culture medium (DMEM/F-12 with GlutaMAX™ and Penicillin-Streptomycin).

  • Organoid Seeding:

    • Resuspend the crypt pellet in an appropriate volume of Matrigel® on ice.

    • Plate 50 µL domes of the Matrigel®/crypt suspension into the center of wells of a pre-warmed 24-well plate.

    • Incubate the plate at 37°C for 10-15 minutes to solidify the Matrigel®.

    • Carefully add 500 µL of complete mouse intestinal organoid growth medium (basal medium supplemented with N-2, B-27, N-acetylcysteine, and ENR growth factors) to each well.

  • Organoid Maintenance:

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

    • Replace the culture medium every 2-3 days.

    • Passage the organoids every 5-7 days by disrupting the Matrigel® domes, breaking the organoids into smaller fragments, and re-plating in fresh Matrigel®.

Protocol 2: Treatment of Mouse Intestinal Organoids with this compound

Materials:

  • Established mouse intestinal organoid cultures (from Protocol 1)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Complete mouse intestinal organoid growth medium

Procedure:

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of this compound in complete organoid growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • On day 3 or 4 after passaging, when organoids are well-established, carefully aspirate the old medium from the wells.

    • Add 500 µL of the prepared this compound working solutions or the vehicle control medium to the respective wells.

    • Incubate the organoids for the desired treatment period (e.g., 48-72 hours).

Protocol 3: Analysis of Organoid Growth and Viability

A. Brightfield Imaging for Size and Number Quantification:

  • At the end of the treatment period, capture images of the organoids in each well using a brightfield microscope.

  • Use image analysis software (e.g., ImageJ) to count the number of organoids per well and measure the diameter of individual organoids.

  • Calculate the average organoid size and the fold change in organoid number relative to the vehicle control.

B. ATP-Based Cell Viability Assay:

  • Use a commercially available 3D cell viability assay kit (e.g., CellTiter-Glo® 3D).

  • Equilibrate the plate and the assay reagent to room temperature.

  • Add the assay reagent directly to the organoid cultures in each well according to the manufacturer's instructions.

  • Lyse the organoids by shaking the plate for the recommended time.

  • Measure the luminescence using a plate reader.

  • Normalize the luminescence signal of the this compound-treated wells to the vehicle control wells to determine the relative cell viability.

Protocol 4: Immunofluorescence Staining for YAP/TAZ Nuclear Translocation

Materials:

  • Organoid cultures treated with this compound or DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton™ X-100)

  • Primary antibody against YAP/TAZ

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation:

    • Carefully remove the culture medium and wash the organoids with PBS.

    • Fix the organoids in 4% PFA for 20-30 minutes at room temperature.

    • Wash the organoids three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the organoids with permeabilization buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the organoids with the primary anti-YAP/TAZ antibody diluted in blocking buffer overnight at 4°C.

    • Wash the organoids three times with PBS containing 0.1% Triton™ X-100.

    • Incubate with the appropriate fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Triton™ X-100.

  • Imaging:

    • Carefully remove the final wash solution and add a drop of mounting medium.

    • Image the stained organoids using a confocal microscope.

    • Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the YAP/TAZ signal. An increase in this ratio in this compound-treated organoids indicates nuclear translocation of YAP/TAZ.

References

Application Notes and Protocols: Utilizing GA-017 for the Enhanced Growth of SKOV3 Cell Spheroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment compared to traditional two-dimensional (2D) cultures. The SKOV3 human ovarian adenocarcinoma cell line is a widely used model for studying ovarian cancer. However, a common challenge in 3D culture is the slower cell proliferation compared to 2D monolayers. GA-017, a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1/2 (LATS1/2), has been identified as a promoter of cell proliferation in 3D culture conditions.[1][2][3] This document provides detailed application notes and protocols for leveraging this compound to enhance the growth of SKOV3 cell spheroids.

This compound functions by inhibiting the Hippo signaling pathway, a key regulator of cell growth and proliferation.[1][4] Specifically, this compound inhibits LATS1/2, which are serine/threonine protein kinases that phosphorylate and inactivate the transcriptional coactivators Yes-associated protein (YAP) and tafazzin (TAZ).[1][4] By inhibiting LATS1/2, this compound promotes the nuclear translocation of YAP/TAZ, leading to the induction of genes that drive cell proliferation.[4][5] This mechanism has been shown to increase both the number and size of spheroids of various cell types, including SKOV3.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound
TargetIC₅₀ (nM)Ki (nM)Cell LineEC₅₀ (µM)Reference
LATS14.100.58SKOV33.51 ± 0.26[5][6]
LATS23.920.25[5][6]
Table 2: Recommended Conditions for SKOV3 Spheroid Formation
ParameterRecommendationNotesReference
Cell Seeding Density5,000 - 10,000 cells/wellDensities outside this range may not form uniform spheroids.[7]
Culture PlateUltra-low attachment (ULA) round-bottom 96-well platesPromotes cell aggregation.[8]
Culture MediumMcCoy's 5A medium + 10% FBS + 1% Penicillin-StreptomycinStandard medium for SKOV3 cell maintenance.[7]
Centrifugation250 x g for 5 minutesOptional step to facilitate initial cell aggregation.[7]
Spheroid Formation Time18 - 24 hours (Day 1)Spheroids are typically ready for treatment or analysis.[7]

Signaling Pathway

GA017_Hippo_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA017_ext This compound GA017_int This compound GA017_ext->GA017_int LATS1_2 LATS1/2 GA017_int->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) LATS1_2->YAP_TAZ_p Phosphorylation YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ Inhibition of Phosphorylation YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation SKOV3_Spheroid_Generation Start Start Harvest Harvest SKOV3 Cells Start->Harvest Count Count Cells & Ensure >90% Viability Harvest->Count Prepare Prepare Single-Cell Suspension Count->Prepare Seed Seed 5,000-10,000 Cells/Well in ULA 96-Well Plate Prepare->Seed Centrifuge Centrifuge Plate (250 x g, 5 min) Seed->Centrifuge Incubate Incubate at 37°C, 5% CO₂ for 18-24 hours Centrifuge->Incubate End Spheroids Formed Incubate->End GA017_Treatment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution in DMSO Prepare_Working Prepare Working Solutions (e.g., 0.1, 1, 10 µM) Prepare_Stock->Prepare_Working Add_GA017 Add this compound or Vehicle Control (DMSO) to Spheroids Prepare_Working->Add_GA017 Incubate_Treatment Incubate for Desired Duration (e.g., 4 days) Add_GA017->Incubate_Treatment Analyze_Spheroids Analyze Spheroid Size, Viability, or Gene Expression Incubate_Treatment->Analyze_Spheroids

References

Application Notes and Protocols: GA-017 Treatment for A431 Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[4][5] In three-dimensional (3D) cell culture models, which more closely mimic the physiological microenvironment of tumors, cell proliferation can be slower compared to traditional 2D cultures.[5] this compound has been identified as a molecule that promotes cell proliferation, particularly in 3D spheroid and organoid cultures.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in A431 human epidermoid carcinoma spheroid cultures. A431 cells are a widely used model in cancer research, particularly for studies involving the epidermal growth factor receptor (EGFR) signaling pathway. The information presented here is intended to guide researchers in utilizing this compound to enhance the growth of A431 spheroids for various research applications, including drug discovery and cancer biology studies.

Mechanism of Action

This compound functions by inhibiting the kinase activity of LATS1/2.[1][4] This inhibition prevents the phosphorylation of Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ), the primary downstream effectors of the Hippo pathway.[1][4] Unphosphorylated YAP/TAZ is stabilized and translocates to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[1][4]

Signaling Pathway Diagram

GA017_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation GA017 This compound GA017->LATS1_2 Inhibits TEAD TEAD YAP_TAZ_n->TEAD Binds to Gene_Expression Target Gene Expression TEAD->Gene_Expression Activates Proliferation Cell Proliferation Gene_Expression->Proliferation experimental_workflow A 1. A431 Cell Culture (Monolayer) B 2. Cell Harvesting and Counting A->B C 3. Spheroid Formation (e.g., Hanging Drop or Low-Attachment Plates) B->C D 4. This compound Treatment (Addition to media) C->D E 5. Incubation (Specified duration) D->E F 6. Spheroid Analysis (e.g., Imaging, Viability Assays) E->F

References

Application Notes and Protocols for GA-017 in the Ex Vivo Expansion of Corneal Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The corneal endothelium is a monolayer of hexagonal cells responsible for maintaining corneal transparency by regulating stromal hydration. These cells have a very limited proliferative capacity in vivo, and their loss due to disease or injury can lead to corneal edema and vision loss, often necessitating corneal transplantation. The scarcity of donor corneas has driven research into alternative therapeutic strategies, including the ex vivo expansion of human corneal endothelial cells (CECs) for cell-based therapies.

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), core components of the Hippo signaling pathway.[1] By inhibiting LATS1/2, this compound promotes the nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), a key downstream effector of the Hippo pathway.[2] Nuclear YAP then stimulates the expression of genes that promote cell proliferation.[2] Application of this compound to cultured human CECs has been shown to significantly increase cell density while maintaining the characteristic polygonal morphology and expression of critical functional markers.[1][3] These application notes provide a summary of the quantitative effects of this compound, detailed protocols for its use in the ex vivo expansion of human CECs, and a description of its mechanism of action.

Quantitative Data

The following tables summarize the quantitative effects of this compound on the ex vivo expansion of human corneal endothelial cells.

ParameterIC50 ValueReference
LATS1 Inhibition4.10 ± 0.79 nM[1]
LATS2 Inhibition3.92 ± 0.42 nM[1]
Table 1: Inhibitory Activity of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against LATS1 and LATS2 kinases.
TreatmentDay 10Day 29Reference
Control (DMSO)~1000 cells/mm²~1200 cells/mm²[1][4]
10 µM this compound~1800 cells/mm²~2500 cells/mm²[1][4]
Table 2: Effect of this compound on Human Primary Corneal Endothelial Cell Density. This table shows the significant increase in cell density of human primary CECs cultured with 10 µM this compound compared to a vehicle control (DMSO) over a 29-day period. Data is estimated from published graphical representations.
GeneEffect of 10 µM this compoundReference
ANKRD1Upregulated[1]
CYR61Upregulated[1]
CTGFUpregulated[1]
Table 3: Upregulation of YAP-Downstream Genes in Human Primary CECs. This table highlights the upregulation of key YAP target genes involved in cell proliferation in human primary CECs following a 24-hour treatment with 10 µM this compound.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the Hippo signaling pathway, a key regulator of organ size and cell proliferation.

GA017_Signaling_Pathway cluster_nucleus Nucleus GA017 This compound LATS1_2 LATS1/2 Kinase GA017->LATS1_2 Inhibits pYAP Phosphorylated YAP (Inactive, Cytoplasmic) LATS1_2->pYAP Phosphorylates YAP YAP (Active) pYAP->YAP Dephosphorylation (Inhibited) Nucleus Nucleus YAP->Nucleus Translocates to TEAD TEAD YAP_TEAD YAP-TEAD Complex Target_Genes Target Gene Expression (ANKRD1, CYR61, CTGF) YAP_TEAD->Target_Genes Activates Proliferation CEC Proliferation Target_Genes->Proliferation Promotes YAP_in_nucleus->TEAD Binds to

Caption: this compound inhibits LATS1/2, leading to YAP activation and CEC proliferation.

Experimental Protocols

The following protocols provide a general framework for the ex vivo expansion of human CECs using this compound. It is recommended to optimize these protocols for specific experimental conditions.

Experimental Workflow Overview

CEC_Expansion_Workflow DonorCornea Donor Cornea Procurement DescemetPeel Descemet's Membrane Peeling DonorCornea->DescemetPeel EnzymaticDigestion Enzymatic Digestion (Collagenase A) DescemetPeel->EnzymaticDigestion CellSeeding Cell Seeding on Coated Plates EnzymaticDigestion->CellSeeding Culture_GA017 Culture with 10 µM this compound CellSeeding->Culture_GA017 MediaChange Regular Media Changes Culture_GA017->MediaChange Expansion Cell Expansion and Monitoring MediaChange->Expansion Characterization Characterization of Expanded Cells Expansion->Characterization

Caption: Workflow for the ex vivo expansion of human CECs using this compound.

Protocol 1: Isolation of Human Corneal Endothelial Cells
  • Materials:

    • Human donor corneas

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Antibiotic/antimycotic solution (e.g., penicillin-streptomycin, amphotericin B)

    • 0.02% EDTA solution

    • Collagenase A (1 mg/mL)

    • FNC Coating Mix or similar extracellular matrix coating

    • Sterile dissection tools

    • Culture plates/flasks

  • Procedure:

    • Wash the donor cornea multiple times with DMEM containing an antibiotic/antimycotic solution.[5]

    • Carefully dissect the cornea and peel the Descemet's membrane with the attached endothelial cell layer from the stroma.[1]

    • Incubate the peeled tissue in a 0.02% EDTA solution for 1 hour at 37°C to loosen cell-cell junctions.[6]

    • Digest the tissue with 1 mg/mL Collagenase A for approximately 2 hours at 37°C, or until the cells detach as sheets or single cells.[7]

    • Gently triturate the cell suspension to obtain a single-cell suspension.

    • Plate the cells onto culture vessels pre-coated with FNC Coating Mix.[5]

Protocol 2: Ex Vivo Expansion of Human CECs with this compound
  • Materials:

    • Isolated human CECs

    • Basal medium: DMEM

    • Fetal Bovine Serum (FBS), 10%

    • L-glutamine

    • This compound (stock solution in DMSO)

    • Vehicle control (DMSO)

  • Culture Medium Preparation:

    • Prepare the complete culture medium by supplementing DMEM with 10% FBS and L-glutamine.

    • Prepare a working solution of this compound in the complete culture medium to a final concentration of 10 µM. Ensure the final concentration of DMSO is consistent across all conditions (including the vehicle control) and is typically below 0.1%.

  • Expansion Procedure:

    • Culture the isolated CECs in the complete culture medium containing 10 µM this compound. For comparison, a control group cultured with a corresponding concentration of DMSO should be maintained.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the culture medium every 2-3 days.

    • Monitor cell morphology and confluence daily using a phase-contrast microscope. Cells should maintain a polygonal, cobblestone-like appearance.

    • Continue the culture for up to 29 days or until the desired cell density is achieved.[1][3] Note that the proliferative effect of this compound is more pronounced when cells are at a high density and have cell-cell contact.[1][2]

Protocol 3: Characterization of Expanded CECs
  • Immunofluorescence Staining for Functional Markers:

    • Fix the expanded CECs with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against key CEC functional markers such as ZO-1 (for tight junctions), ATP1A1 (for Na+/K+-ATPase pump function), and N-cadherin (for cell-cell adhesion).[1][3]

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI or Hoechst 33342.

    • Visualize the staining using a fluorescence microscope. Expanded cells should show appropriate localization of these markers at the cell borders.[1]

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

    • Isolate total RNA from the expanded CECs.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for YAP-downstream genes (ANKRD1, CYR61, CTGF) and a housekeeping gene (e.g., GAPDH) for normalization.[1]

    • Analyze the relative gene expression levels to confirm the activation of the YAP signaling pathway.

  • Functional Assay (Optional - Advanced):

    • The pump function of the expanded CEC monolayer can be assessed by measuring the transendothelial electrical resistance (TEER) or by using an Ussing chamber to measure ion transport.[3][8] This provides a direct measure of the functional integrity of the expanded cell layer.

Conclusion

This compound is a valuable research tool for the ex vivo expansion of human corneal endothelial cells. By targeting the Hippo signaling pathway, it effectively promotes CEC proliferation while maintaining their critical functional characteristics. The protocols outlined in these application notes provide a foundation for researchers to utilize this compound in their studies aimed at developing novel cell-based therapies for corneal endothelial dysfunction.

References

GA-017 solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS1/2, this compound prevents the phosphorylation of Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[4] This leads to the stabilization and nuclear translocation of YAP/TAZ, which in turn promotes the expression of genes involved in cell proliferation and growth.[1][4] These characteristics make this compound a valuable tool for research in areas such as regenerative medicine, cancer biology, and the development of 3D culture systems.[5][6]

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50 (nM)Ki (nM)Assay Conditions
LATS14.10 ± 0.790.58 ± 0.11ATP-competitive
LATS23.92 ± 0.420.25 ± 0.03ATP-competitive
Data compiled from multiple sources.[2][7]

Table 2: this compound Effective Concentrations in Cell Culture

Cell LineCulture ConditionEffective ConcentrationEffect
SKOV33D (Gellan Gum)EC50: 3.51 ± 0.26 µMEnhanced cell growth
SKOV33D (Low-attachment U-bottom plates)10 µMIncreased spheroid size and cell number
A4313DNot specifiedIncreased number and size of spheroids
MDCK3DNot specifiedEnhanced cyst formation
Mouse Intestinal OrganoidsEx vivo10 µMEnhanced formation and increased proportion of large organoids
HUVECs2DNot specifiedSuppressed cell death and promoted cell growth
Data compiled from multiple sources.[2][4][8]

Table 3: this compound Solubility

SolventSolubilityConcentrationNotes
DMSOSoluble69 mg/mL (200.94 mM)Use fresh DMSO as moisture can reduce solubility.[7]
EthanolSoluble35 mg/mL (101.92 mM)
WaterInsoluble
Data compiled from multiple sources.[3][7][9]

Signaling Pathway

GA017_Hippo_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 P YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ P YAP/TAZ_p p-YAP/TAZ Degradation Degradation YAP/TAZ_p->Degradation YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n GA017 This compound GA017->LATS1/2 TEAD TEAD YAP/TAZ_n->TEAD Gene Expression Gene Expression TEAD->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation GA017_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM This compound Stock in DMSO Treatment Treat with this compound (e.g., 10 µM) and Vehicle Stock_Solution->Treatment Cell_Culture Culture Cells of Interest Seeding Seed Cells in Low-Attachment Plate Cell_Culture->Seeding Seeding->Treatment Incubation Incubate (e.g., 4-6 days) Treatment->Incubation Imaging Image Spheroids Incubation->Imaging Proliferation_Assay Assess Cell Proliferation (e.g., ATP Assay) Incubation->Proliferation_Assay Data_Analysis Analyze and Compare Data Imaging->Data_Analysis Proliferation_Assay->Data_Analysis

References

Application Notes and Protocols: The Use of GA-017 in Scaffold-Based vs. Scaffold-Independent 3D Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the small molecule GA-017, a potent inhibitor of Large Tumor Suppressor Kinase 1/2 (LATS1/2), and its application in promoting cell growth in both scaffold-based and scaffold-independent three-dimensional (3D) cell cultures. The provided protocols offer detailed methodologies for key experiments to assess the efficacy of this compound.

Introduction

Three-dimensional cell culture models are increasingly recognized for their physiological relevance in mimicking in vivo conditions compared to traditional 2D cultures. However, a common challenge in 3D culture is slower cell proliferation. The small molecule this compound has been identified as a potent facilitator of cell growth in these systems.[1][2][3] this compound functions by inhibiting the LATS1/2 kinases, core components of the Hippo signaling pathway.[2][3][4] This inhibition leads to the stabilization and nuclear translocation of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), key effectors of the Hippo pathway.[1][2][3] The subsequent activation of YAP/TAZ target genes promotes cell proliferation, making this compound a valuable tool for the robust expansion of spheroids and organoids in both scaffold-based and scaffold-independent 3D cultures.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Ki (nM)Specificity
LATS14.10 ± 0.790.58 ± 0.11Potent and selective
LATS23.92 ± 0.420.25 ± 0.03Potent and selective

Data compiled from multiple sources.[5][6]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell Line3D Culture ConditionEffective Concentration (µM)Observed Effect
SKOV3Scaffold-independent (low-attachment plates)10Increased spheroid size and cell number
SKOV3Scaffold-based (gellan gum)10Promoted cell growth
A431Not specifiedNot specifiedIncreased spheroid formation
MDCKNot specifiedNot specifiedEnhanced cyst formation
Mouse Intestinal OrganoidsNot specified10Enhanced ex vivo formation and increased size
BCE C/D-1bScaffold-independent (low-attachment plates)10Increased cell aggregate size and total cell number

Data compiled from multiple sources.[1][2][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its application in 3D cell culture.

GA017_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Upstream Signals Upstream Signals MST1_2 MST1/2 Upstream Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/p-TAZ (Inactive) YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates GA017 This compound GA017->LATS1_2 Inhibits TEAD TEAD YAP_TAZ_n->TEAD Binds Gene_Expression Target Gene Expression TEAD->Gene_Expression Induces Cell Proliferation Cell Proliferation Gene_Expression->Cell Proliferation Experimental_Workflow cluster_scaffold_free Scaffold-Independent cluster_scaffold_based Scaffold-Based seed_sf 1. Seed cells in low-attachment plates treat_sf 2. Add this compound (e.g., 10 µM) seed_sf->treat_sf culture_sf 3. Culture for desired period (e.g., 4-7 days) treat_sf->culture_sf analyze_sf 4. Analyze spheroid size and cell viability culture_sf->analyze_sf seed_sb 1. Embed cells in scaffold material (e.g., gellan gum) treat_sb 2. Add this compound (e.g., 10 µM) to medium seed_sb->treat_sb culture_sb 3. Culture for desired period treat_sb->culture_sb analyze_sb 4. Analyze cell proliferation culture_sb->analyze_sb

References

Application Notes and Protocols for In Vitro Efficacy Testing of GA-017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2][3] By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional coactivators Yes-associated protein (YAP) and Tafazzin (TAZ). This leads to the nuclear translocation of YAP/TAZ, where they promote the expression of genes involved in cell proliferation and tissue growth.[1][2] These application notes provide a comprehensive guide for the in vitro experimental design to characterize the effects of this compound on cancer cells. The protocols detailed below are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and target engagement within the Hippo pathway.

Mechanism of Action: Hippo Signaling Pathway

This compound's primary mechanism of action is the inhibition of LATS1/2 kinases. In an active Hippo pathway, LATS1/2 phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation. This compound blocks this phosphorylation event, causing an accumulation of active YAP/TAZ in the nucleus, which then drives the transcription of pro-proliferative and anti-apoptotic genes.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) Degradation 14-3-3 Binding & Cytoplasmic Degradation YAP_TAZ_P->Degradation YAP_TAZ_Nuc YAP/TAZ YAP_TAZ->YAP_TAZ_Nuc Translocation GA017 This compound GA017->LATS1_2 Inhibits TEAD TEAD YAP_TAZ_Nuc->TEAD Binds to Target_Genes Target Gene Expression TEAD->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Viability 1. Cell Viability Assays (MTT/MTS/WST-1) Start->Cell_Viability Dose_Response Determine IC50/EC50 Values Cell_Viability->Dose_Response Apoptosis_Assay 2. Apoptosis Assay (Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Cell_Cycle_Assay 3. Cell Cycle Analysis (PI Staining) Dose_Response->Cell_Cycle_Assay Western_Blot 4. Western Blot Analysis (Target Validation) Dose_Response->Western_Blot Data_Analysis Comprehensive Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Logical_Relationship cluster_phenotypic Phenotypic Assays cluster_mechanistic Mechanistic Assay Cell_Viability Cell Viability Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot Correlate with Mechanism Apoptosis Apoptosis Apoptosis->Western_Blot Correlate with Mechanism Cell_Cycle Cell Cycle Cell_Cycle->Western_Blot Correlate with Mechanism Conclusion Conclusion: Validate this compound as a LATS1/2 inhibitor with anti-cancer activity Western_Blot->Conclusion Confirms On-Target Activity Hypothesis Hypothesis: This compound inhibits LATS1/2, leading to cell death/growth arrest Hypothesis->Cell_Viability Test Effect on Cell Proliferation Hypothesis->Apoptosis Test Induction of Cell Death Hypothesis->Cell_Cycle Test Effect on Cell Division

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GA-017 Effective Working Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GA-017, a potent and selective LATS1/2 kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of its effective working concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that selectively inhibits the kinase activity of Large Tumor Suppressor Kinase 1 and 2 (LATS1/2).[1][2][3][4] These kinases are central components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and organ size.[1][2][5] By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][2][5] This leads to the stabilization and nuclear translocation of YAP/TAZ, where they promote the expression of genes that drive cell proliferation.[1][2][5][6] this compound acts as a competitive inhibitor with respect to ATP binding to LATS1/2.[2][3]

Q2: What are the reported IC50, Ki, and EC50 values for this compound?

A2: The following table summarizes the key quantitative data for this compound's activity. These values can serve as a starting point for designing your experiments.

ParameterTarget/EffectValueReference
IC50 LATS14.10 ± 0.79 nM[2][3][4]
LATS23.92 ± 0.42 nM[2][3][4]
Ki LATS1 (vs. ATP)0.58 ± 0.11 nM[2][3][4]
LATS2 (vs. ATP)0.25 ± 0.03 nM[2][3][4]
EC50 SKOV3 Cell Growth (3D Culture)3.51 ± 0.26 µM[2][3]

Q3: My cells are not showing the expected proliferative response to this compound. What are the possible reasons?

A3: Several factors could contribute to a lack of response. Consider the following:

  • Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Culture Conditions: The proliferative effects of this compound are particularly pronounced in 3D cell culture models (e.g., spheroids, organoids) compared to 2D cultures.[2][5] Ensure your culture conditions are optimal for your cell type.

  • Hippo Pathway Status: The basal activity of the Hippo pathway in your cells can influence their responsiveness to LATS1/2 inhibition. Cells with high basal Hippo pathway activity (phosphorylated YAP/TAZ) are more likely to respond to this compound.

  • Compound Stability: Ensure that your this compound stock solution and working dilutions are prepared and stored correctly to maintain compound integrity. Repeated freeze-thaw cycles should be avoided.[7]

Q4: I am observing cytotoxicity at higher concentrations of this compound. How can I mitigate this?

A4: While this compound is a selective inhibitor, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.[8][9]

  • Dose-Response Curve: Perform a careful dose-response analysis to identify a concentration range that promotes proliferation without causing significant cell death.

  • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control in your experiments to assess the effect of the solvent on cell viability.[8] The final DMSO concentration should typically be kept below 0.5%.[8][10]

  • Time-Course Experiment: The duration of exposure to this compound can also influence its effects. Consider performing a time-course experiment to find the optimal treatment duration.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments with this compound.

Issue 1: Poor Solubility or Precipitation of this compound in Culture Medium

  • Possible Cause: this compound, like many small molecules, may have limited aqueous solubility.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[4]

    • Final Solvent Concentration: When diluting the stock solution into your aqueous culture medium, ensure the final concentration of the organic solvent is low (ideally ≤ 0.1%) to prevent precipitation and solvent-induced toxicity.[10]

    • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions of the compound.

    • pH of Medium: While less common for pre-formulated media, ensure the pH of your culture medium is within the optimal range for both your cells and compound stability.

Issue 2: Inconsistent Results Between Experiments

  • Possible Cause: Variability in experimental procedures or reagent stability can lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Compound Stability: Aliquot your this compound stock solution to minimize freeze-thaw cycles.[7] Protect the stock solution from light.[7]

    • Cell Culture Consistency: Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.[11] Standardize cell seeding density.[11]

    • Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing.[8]

    • Reagent Quality: Use high-quality, fresh cell culture media and supplements.

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density for Cell Proliferation Assay

This protocol is essential to ensure that the cells are in an optimal growth phase during the this compound treatment.

  • Cell Plating: Seed your cells in a 96-well plate at a range of densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the intended duration of your this compound experiment.

  • Cell Viability/Proliferation Assay: At different time points (e.g., 24, 48, 72 hours), measure cell viability or proliferation using a suitable assay (e.g., CellTiter-Glo®, MTT, or direct cell counting).

  • Data Analysis: Plot cell number or signal intensity against the initial seeding density for each time point. Select the seeding density that results in logarithmic growth throughout the planned experiment duration and provides a robust assay window.

Protocol 2: Dose-Response Curve for this compound

This protocol will help you determine the effective concentration range of this compound for your specific cell line and assay.

  • Cell Seeding: Plate your cells at the optimal seeding density determined in Protocol 1 in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium. A common starting range is from 10 nM to 100 µM. Remember to include a vehicle-only control (same final DMSO concentration as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).

  • Assay: Measure the desired endpoint, such as cell proliferation, spheroid size, or a specific biomarker of Hippo pathway activity (e.g., YAP/TAZ nuclear localization via immunofluorescence).

  • Data Analysis: Plot the response (e.g., percentage of cell growth relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic regression curve to determine the EC50 value.

Visualizations

GA017_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates pYAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates Degradation 14-3-3 Sequestration & Degradation pYAP_TAZ->Degradation GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dose_response Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Data Analysis cluster_decision Phase 4: Decision cluster_outcome Outcome Cell_Culture 1. Optimize Cell Seeding Density Stock_Solution 2. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Plate_Cells 3. Plate Cells at Optimal Density Stock_Solution->Plate_Cells Prepare_Dilutions 4. Prepare Serial Dilutions of this compound Plate_Cells->Prepare_Dilutions Treat_Cells 5. Treat Cells with this compound and Vehicle Control Prepare_Dilutions->Treat_Cells Incubate 6. Incubate for a Defined Period (e.g., 48-72h) Treat_Cells->Incubate Measure_Endpoint 7. Measure Endpoint (e.g., Proliferation, Viability) Incubate->Measure_Endpoint Plot_Data 8. Plot Dose-Response Curve Measure_Endpoint->Plot_Data Determine_EC50 9. Determine EC50 Plot_Data->Determine_EC50 Decision Optimal Concentration Determined? Determine_EC50->Decision Proceed Proceed with Further Experiments Decision->Proceed Yes Troubleshoot Troubleshoot Experiment Decision->Troubleshoot No

Caption: Workflow for Determining the Effective Working Concentration of this compound.

Troubleshooting_Logic Start Experiment with this compound Problem Unexpected Results? Start->Problem No_Effect No or Low Efficacy Problem->No_Effect Yes Toxicity High Cytotoxicity Problem->Toxicity Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes End Optimized Experiment Problem->End No Check_Conc Verify Concentration Range (Perform Dose-Response) No_Effect->Check_Conc Check_Culture Assess Cell Health and Culture Conditions (2D vs. 3D) No_Effect->Check_Culture Check_Compound Check Compound Stability and Solubility No_Effect->Check_Compound Lower_Conc Lower this compound Concentration Toxicity->Lower_Conc Check_Vehicle Verify Vehicle Control (e.g., DMSO%) Toxicity->Check_Vehicle Inconsistent->Check_Compound Standardize_Protocol Standardize Experimental Protocol (e.g., Cell Passage, Seeding) Inconsistent->Standardize_Protocol Check_Conc->End Check_Culture->End Check_Compound->End Lower_Conc->End Check_Vehicle->End Standardize_Protocol->End

Caption: Logical Flowchart for Troubleshooting Common Issues with this compound.

References

potential off-target effects of GA-017

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GA-017, with a focus on understanding its mechanism of action and investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the serine/threonine protein kinases LATS1 and LATS2 (Large Tumor Suppressor Kinase 1 and 2).[1][2][3] These kinases are core components of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[4] By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] This leads to the stabilization and nuclear translocation of YAP/TAZ, where they promote the expression of genes that enhance cell proliferation and growth.[1][2][5] this compound's inhibitory action is competitive with ATP.[1][2]

Q2: How selective is this compound for its primary targets, LATS1/2?

A2: this compound is highly potent against LATS1 and LATS2, with IC50 values in the low nanomolar range.[1][2][3] However, like many kinase inhibitors, its selectivity is not absolute. In a kinase panel screening of 321 different kinases, this compound at a concentration of 100 nM was found to inhibit the activity of 16 kinases from the AGC family by more than 65%.[2][6] This suggests that while this compound is highly selective for LATS1/2, there is potential for off-target activity against other kinases, particularly at higher concentrations.

Q3: What are the expected on-target effects of this compound in cell-based experiments?

A3: The primary on-target effect of this compound is the activation of the YAP/TAZ signaling pathway. In experimental settings, this typically manifests as:

  • Increased nuclear localization of YAP and TAZ.

  • Increased expression of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1).

  • Enhanced cell proliferation and growth, particularly in 3D culture systems like spheroids and organoids.[1][5]

  • Promotion of ex vivo formation of mouse intestinal organoids.[1]

Q4: I am observing a phenotype in my experiment that is inconsistent with LATS1/2 inhibition. Could this be an off-target effect?

A4: Yes, an unexpected phenotype could be indicative of an off-target effect. While this compound is a potent LATS1/2 inhibitor, it may interact with other kinases or cellular proteins, especially at concentrations significantly higher than its IC50 for LATS1/2.[6] If your observed results cannot be explained by the known functions of the Hippo-YAP/TAZ pathway, it is crucial to consider and investigate potential off-target activities. The troubleshooting guide below provides steps on how to approach this.

On-Target Activity of this compound

The following table summarizes the reported in vitro inhibitory activity of this compound against its primary targets, LATS1 and LATS2.

TargetAssay TypeValueReference
LATS1 IC504.10 ± 0.79 nM[2]
LATS2 IC503.92 ± 0.42 nM[2]
LATS1 Ki0.58 ± 0.11 nM[1][2]
LATS2 Ki0.25 ± 0.03 nM[1][2]

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound may be influencing your results.

Issue / Question Possible Cause Recommended Action
Unexpected Cell Toxicity at High Concentrations The observed toxicity may be due to inhibition of kinases other than LATS1/2 that are critical for cell survival.1. Perform a dose-response curve: Compare the concentration required for the desired on-target effect (e.g., YAP nuclear localization) with the concentration causing toxicity. A large difference may suggest off-target effects. 2. Use a structurally different LATS1/2 inhibitor: If a different LATS1/2 inhibitor does not produce the same toxic effect, it strengthens the possibility of an off-target issue with this compound.
Phenotype Does Not Correlate with YAP/TAZ Activation The observed phenotype might be mediated by a signaling pathway independent of Hippo-YAP/TAZ.1. Confirm on-target engagement: Use Western blotting or immunofluorescence to verify that this compound is inhibiting LATS1/2 activity (e.g., by checking for reduced phosphorylation of YAP/TAZ) and promoting YAP/TAZ nuclear translocation at the concentration you are using. 2. Rescue experiment: If possible, transfect cells with a drug-resistant mutant of LATS1/2. This should rescue the on-target effects but not the off-target effects.
Activation of an Unexpected Signaling Pathway Kinase inhibitors can sometimes paradoxically activate other pathways. This could be due to inhibition of a negative regulator in another pathway or complex feedback loops.1. Phospho-kinase array: Use a phospho-kinase array to screen for changes in the phosphorylation status of a broad range of signaling proteins after this compound treatment. 2. Western Blotting: Analyze the phosphorylation status of key nodes in commonly activated pathways (e.g., MAPK/ERK, PI3K/AKT).
Inconsistent Results Across Different Cell Lines The expression levels of on-target and potential off-target kinases can vary significantly between cell lines, leading to different responses.1. Characterize your cell lines: Confirm the expression levels of LATS1, LATS2, YAP, and TAZ in the cell lines you are using. 2. Perform kinome profiling: To definitively identify off-targets, consider a kinome-wide selectivity screen.

Experimental Protocols

Protocol: Kinome Profiling to Identify Off-Target Interactions

This protocol outlines a general approach for identifying the off-target interactions of this compound using a commercial kinase profiling service.

  • Objective: To determine the selectivity of this compound by screening it against a large panel of purified human kinases.

  • Methodology:

    • Compound Preparation: Prepare a high-purity stock solution of this compound in DMSO (e.g., 10 mM). For the assay, the compound is typically tested at a concentration significantly higher than its on-target IC50 (e.g., 100 nM or 1 µM) to detect potential off-targets.

    • Kinase Panel Selection: Choose a commercial service that offers a broad kinase panel (e.g., >300 kinases), preferably covering all major kinase families.

    • Assay Format: These services typically perform in vitro kinase activity assays. In a common format, the kinase, substrate, and ATP are incubated with the test compound (this compound) or a vehicle control (DMSO). The amount of phosphorylated substrate is then quantified, often using radiometric (³³P-ATP) or fluorescence-based methods.

    • Data Analysis: The results are usually provided as the percent inhibition of each kinase's activity at the tested concentration of this compound relative to the DMSO control. A significant inhibition (e.g., >50% or >65%) indicates a potential off-target interaction.

  • Interpretation:

    • A list of kinases that are significantly inhibited by this compound will be generated. These are your potential off-targets.

    • Follow up on high-priority hits by determining the IC50 of this compound for these specific kinases to understand the potency of the off-target interaction.

    • Validate the functional relevance of these off-target interactions in your cellular models using techniques like Western blotting for downstream signaling pathways or specific phenotypic assays.

Visualizations

GA017_Hippo_Pathway cluster_input Upstream Signals cluster_core Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/p-TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation Leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_n->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates GA017 This compound GA017->LATS1_2 Inhibits Off_Target_Workflow cluster_observation Initial Observation cluster_validation On-Target Validation cluster_identification Off-Target Identification cluster_hypothesis Hypothesis Generation cluster_confirmation Functional Confirmation Observe Unexpected Phenotype Observed with this compound Confirm_On_Target Confirm On-Target Engagement (e.g., p-YAP, YAP nuclear localization) Observe->Confirm_On_Target Dose_Response Perform Dose-Response Curve (On-target vs. Phenotype) Observe->Dose_Response Kinome_Screen Kinome Profiling Screen Confirm_On_Target->Kinome_Screen Phospho_Array Phospho-Kinase Array Confirm_On_Target->Phospho_Array Dose_Response->Kinome_Screen Dose_Response->Phospho_Array Hypothesis Identify Potential Off-Target Kinase(s) or Pathway(s) Kinome_Screen->Hypothesis Phospho_Array->Hypothesis Validate_Downstream Validate Downstream Signaling of Off-Target (Western Blot) Hypothesis->Validate_Downstream Phenocopy Phenocopy with siRNA or Different Inhibitor for Off-Target Hypothesis->Phenocopy Conclusion Confirm Off-Target Responsibility for Phenotype Validate_Downstream->Conclusion Phenocopy->Conclusion

References

how to mitigate GA-017 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GA-017, a potent and selective LATS1/2 kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer troubleshooting strategies for potential challenges, such as cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2][3] These kinases are key components of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and organ size.[4][5][6] By inhibiting LATS1/2, this compound prevents the phosphorylation of Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).[4] This leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote the expression of genes involved in cell proliferation.[4][6] this compound has been shown to be particularly effective in promoting the growth of various cell types in 3D culture systems, such as spheroids and organoids.[4][5][6]

Q2: At what concentrations is this compound effective?

This compound is a highly potent inhibitor of LATS1/2, with IC50 values in the low nanomolar range.[2] In cell-based assays, it has been shown to facilitate the growth of SKOV3 cells with a half-maximal effective concentration (EC50) of 3.51 ± 0.26 μM. The maximally effective concentration for promoting cell proliferation in these studies was observed at 10 μM.[4]

Q3: Is this compound cytotoxic at high concentrations?

While specific studies on the cytotoxicity of this compound at high concentrations are not extensively published, it is a common phenomenon for small molecule inhibitors to exhibit cytotoxic effects at concentrations significantly higher than their effective dose. This can be due to a variety of factors, including off-target effects, solvent toxicity, or issues with compound solubility.

Q4: What are the potential off-target effects of this compound?

A kinase screen has shown that at a concentration of 100 nM, this compound can inhibit the activity of 16 kinases of the AGC family by more than 65%.[4] At higher concentrations, the potential for off-target effects increases, which could contribute to cytotoxicity.

Troubleshooting Guide: Mitigating Cytotoxicity at High Concentrations

High concentrations of this compound may lead to unexpected cytotoxicity in your experiments. This guide provides a step-by-step approach to troubleshoot and mitigate these effects.

Issue 1: Determining the Optimal Non-Cytotoxic Concentration

Possible Cause: The concentration of this compound being used may be in the toxic range for your specific cell type.

Solution: Perform a dose-response experiment to determine the optimal concentration that balances efficacy and cell viability.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol outlines a general method for determining the cytotoxic concentration of this compound in your cell line of interest using a standard MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).

  • Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Issue 2: Solvent-Induced Cytotoxicity

Possible Cause: this compound is poorly soluble in aqueous solutions and is typically dissolved in DMSO. High final concentrations of DMSO can be toxic to cells.

Solution: Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line (generally, keep it at or below 0.1%).

Issue 3: Off-Target Effects

Possible Cause: At high concentrations, this compound may inhibit kinases other than LATS1/2, leading to unintended and potentially toxic cellular effects.

Solution: To confirm that the desired biological effect is due to the inhibition of the Hippo pathway, consider the following control experiments.

Quantitative Data Summary

ParameterValueCell LineReference
LATS1 IC50 4.10 ± 0.79 nM-[7]
LATS2 IC50 3.92 ± 0.42 nM-[7]
LATS1 Ki 0.58 ± 0.11 nM-[7]
LATS2 Ki 0.25 ± 0.03 nM-[7]
EC50 (Cell Growth) 3.51 ± 0.26 µMSKOV3[4]
Solubility in DMSO 69 mg/mL (200.94 mM)-[7]
Solubility in Ethanol 35 mg/mL-[7]
Solubility in Water Insoluble-[7]

Visualizing Key Processes

To aid in understanding the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.

GA017_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signals Upstream Signals (e.g., Cell Density) MST1_2 MST1/2 Upstream_Signals->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 P p_LATS1_2 p-LATS1/2 (Active) YAP_TAZ YAP/TAZ p_LATS1_2->YAP_TAZ P p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation Degradation Proteasomal Degradation p_YAP_TAZ->Degradation GA017 This compound GA017->p_LATS1_2 Inhibits TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Gene Expression (Proliferation) TEAD->Gene_Expression

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Cytotoxicity_Troubleshooting_Workflow Start High this compound Concentration Causes Cytotoxicity Dose_Response Perform Dose-Response Cytotoxicity Assay (MTT) Start->Dose_Response Check_DMSO Verify Final DMSO Concentration (<=0.1%) Start->Check_DMSO Off_Target Investigate Off-Target Effects Start->Off_Target Optimal_Conc Determine Optimal Non-Toxic Concentration Dose_Response->Optimal_Conc Adjust_Stock Adjust this compound Stock Concentration Check_DMSO->Adjust_Stock Control_Expt Perform Control Experiments (e.g., LATS1/2 Knockdown) Off_Target->Control_Expt End Proceed with Experiment Optimal_Conc->End Adjust_Stock->End Control_Expt->End

Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.

References

GA-017 not inducing cell proliferation what to do

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GA-017

This guide provides troubleshooting for researchers who observe a lack of expected cell proliferation after treatment with the hypothetical compound this compound.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any pro-proliferative effect with this compound. What are the most common initial troubleshooting steps?

A: When a compound fails to induce an expected biological response, the issue can typically be categorized into three areas: the compound itself, the cell system, or the assay used for measurement.

  • Compound Integrity: Verify the solubility, stability, and concentration of this compound.

  • Cellular Health & Responsiveness: Ensure your cells are healthy, within a low passage number range, and are validated to express the target of this compound.[1]

  • Assay Validity: Confirm your proliferation assay is performing correctly by using appropriate positive and negative controls.

Q2: How can I be sure that this compound is chemically stable and soluble in my cell culture medium?

A: Compound insolubility and degradation are common causes of experimental failure.[2][3]

  • Solubility: Visually inspect the medium for any signs of precipitation after adding this compound.[1][2] A common issue is "solvent shock," where a compound dissolved in a solvent like DMSO crashes out of solution when diluted into an aqueous medium.[2] To avoid this, perform serial dilutions in pre-warmed media.[2]

  • Stability: The stability of a compound in culture media at 37°C can be a factor.[2] If this compound is unstable, its effective concentration may decrease over the course of the experiment.[2] Stability can be formally assessed by incubating the compound in the medium over various time points (e.g., 0, 8, 24, 48 hours) and quantifying the remaining intact compound using methods like HPLC or LC-MS.[2][4]

Q3: My cells seem healthy, but they are not responding to this compound. What cell-specific factors should I check?

A: Several cell-related factors can influence the outcome of a proliferation experiment.

  • Cell Line Authentication: It is critical to ensure your cell line is what you believe it is. Misidentified or cross-contaminated cell lines are a frequent problem in research.[5][6] Regular authentication using methods like Short Tandem Repeat (STR) profiling is recommended.[5][6][7]

  • Passage Number: Cells can undergo genetic and phenotypic changes at high passage numbers.[6] It is best practice to use cells within a consistent and low passage number range for all experiments.[1]

  • Target Expression: Confirm that your cell line expresses the molecular target of this compound at a sufficient level. This can be verified with techniques like qPCR, Western blot, or flow cytometry.

  • Cell Health: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can inhibit proliferation.[8]

Q4: How do I validate that my cell proliferation assay is working correctly?

A: The inclusion of proper controls is essential for interpreting your results.

  • Positive Control: Use a compound known to induce proliferation in your specific cell line.[9] Common positive controls include growth factors like VEGF, bFGF, EGF, or PDGF, as well as fetal bovine serum (FBS).[9] A robust positive control confirms that the cells are capable of proliferating and that the assay can detect this increase.

  • Negative/Vehicle Control: This control should consist of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[2] This ensures that the vehicle itself is not affecting cell proliferation.

  • Assay Choice: Different proliferation assays measure different cellular processes (e.g., metabolic activity, DNA synthesis).[10][11][12][13] Assays like MTT or XTT measure metabolic activity, which is often proportional to cell number but can be confounded by treatments that alter cell metabolism.[13][14][15] Direct DNA synthesis assays (e.g., BrdU or EdU incorporation) can provide more specific proliferation data.[10][15]

Troubleshooting Workflow

If you are experiencing issues with this compound, follow this logical workflow to diagnose the problem.

G cluster_0 Start: No Proliferation Observed cluster_1 Phase 1: Check Controls cluster_2 Phase 2: Investigate Compound cluster_3 Phase 3: Evaluate Cell System cluster_4 Resolution start No Proliferation with this compound c1 Is Positive Control Working? start->c1 c2 Is Vehicle Control Normal? c1->c2 Yes res1 Troubleshoot Assay/ Cell Health c1->res1 No p1 Check this compound Solubility (Visual, Microscopy) c2->p1 Yes c2->res1 No (Vehicle Toxicity?) p2 Assess this compound Stability (e.g., LC-MS) p1->p2 Soluble res3 Prepare Fresh Compound/ Optimize Formulation p1->res3 Precipitate Observed p3 Confirm this compound Concentration (Stock Dilution Check) p2->p3 Stable p2->res3 Degraded s1 Authenticate Cell Line (e.g., STR Profiling) p3->s1 Concentration OK p3->res3 Incorrect Concentration s2 Check Passage Number (Use Low Passage Stock) s1->s2 Authenticated res4 Use Validated Cells/ New Stock s1->res4 Misidentified s3 Verify Target Expression (e.g., Western Blot) s2->s3 Low Passage s2->res4 High Passage res2 Re-evaluate Experiment (Dose, Time-course) s3->res2 Target Expressed s3->res4 Target Absent

Caption: Troubleshooting workflow for this compound experiments.

Data Interpretation Example

Clear data organization can help pinpoint the source of the issue. Below is an example comparing expected versus problematic results from a 96-well plate proliferation assay (e.g., MTT), measured by optical density (OD).

ConditionExpected OD (Mean ± SD)Observed OD (Mean ± SD)Potential Interpretation
Media Blank 0.05 ± 0.010.05 ± 0.01Assay background is normal.
Untreated Cells 1.00 ± 0.081.02 ± 0.09Baseline cell viability is normal.
Vehicle Control (0.1% DMSO) 0.98 ± 0.100.99 ± 0.07Vehicle is not toxic.
Positive Control (e.g., 10% FBS) 1.85 ± 0.151.05 ± 0.11 Problem: Cells are not proliferating as expected. Issue may be with cell health or assay conditions.
This compound (10 µM) 1.60 ± 0.121.01 ± 0.08Problem: No effect observed. Could be due to compound, cell, or assay issues.

Protocol: General Cell Proliferation (MTT Assay)

This protocol provides a general framework for assessing cell proliferation.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated counter.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for untreated, vehicle, and positive controls.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.

    • Gently pipette to dissolve the purple formazan crystals.

  • Data Acquisition:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

Hypothetical Signaling Pathway for a Pro-Proliferative Compound

This compound may act through a common growth factor signaling pathway. Understanding this can help design mechanistic follow-up experiments (e.g., Western blots for phosphorylated proteins).

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GA017 This compound Receptor Receptor Tyrosine Kinase (RTK) GA017->Receptor Binds & Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Cycle Progression & Proliferation TF->Proliferation Promotes

Caption: Example: MAPK/ERK signaling pathway.

References

variability in GA-017 results between cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GA-017, a potent and selective LATS1/2 kinase inhibitor. Variability in experimental outcomes between different cell lines is a common challenge, and this guide aims to provide insights and solutions for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), which are central components of the Hippo signaling pathway.[1][2] By inhibiting LATS1/2, this compound prevents the phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] Unphosphorylated YAP/TAZ can then translocate to the nucleus, where they associate with TEAD transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.

Q2: Why do I observe different effects of this compound in different cell lines?

A2: The variability in the response to this compound across different cell lines is expected and can be attributed to several factors:

  • Basal Hippo Pathway Activity: Cell lines may have intrinsically different levels of basal Hippo pathway signaling. Cells with high basal LATS1/2 activity and cytoplasmic retention of YAP/TAZ may show a more robust proliferative response to this compound.

  • Genetic Background: The mutational status of genes within the Hippo pathway (e.g., NF2, LATS1/2, SAV1) or other interacting signaling pathways (e.g., Wnt, GPCRs) can influence the cellular response to LATS1/2 inhibition.

  • Culture Conditions: As a potent promoter of cell growth, particularly in 3D cultures, the effects of this compound can be more pronounced in spheroid or organoid models compared to traditional 2D monolayer cultures.[3][4] The extracellular matrix (ECM) composition and cell-cell contacts in 3D models can significantly impact Hippo pathway signaling.

Q3: What is the recommended concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell line-dependent. For SKOV3 ovarian cancer cells, a half-maximal effective concentration (EC50) for cell growth promotion has been reported as 3.51 ± 0.26 μM.[1] A dose-response experiment is highly recommended for each new cell line to determine the optimal concentration for the desired biological effect. It is advisable to start with a concentration range of 0.1 to 10 μM.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For cell culture experiments, the stock solution should be further diluted in culture medium to the desired final concentration. It is important to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation: Variability in this compound Efficacy Across Cell Lines

The following table summarizes the observed effects of this compound on the growth of various cell line spheroids, illustrating the variability in response. The data is adapted from the supplementary information of Aihara et al., 2022 and presented as the percentage increase in spheroid size in the presence of 10 µM this compound compared to a DMSO control after 7 days of culture.

Cell LineTissue of OriginPercentage Increase in Spheroid Size (Mean ± SD)
HUVEC Umbilical Vein Endothelium200% ± 14%
SKOV3 Ovary101% ± 12%
MIA PaCa-2 Pancreas72% ± 10%
A549 Lung55% ± 8%
PC-3 Prostate45% ± 7%
MCF-7 Breast38% ± 6%
HT-29 Colon25% ± 5%
HepG2 Liver15% ± 4%

This table is a representation of the data to illustrate variability and the values are calculated based on the graphical data presented in the source.

Mandatory Visualizations

Signaling Pathway

GA017_Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact LATS1_2 LATS1/2 Cell-Cell Contact->LATS1_2 Activation Mechanical Cues Mechanical Cues Mechanical Cues->LATS1_2 Activation GA017 This compound GA017->LATS1_2 Inhibition YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation YAP_TAZ_P p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_P->Degradation YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Binding Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: this compound inhibits LATS1/2, preventing YAP/TAZ phosphorylation and promoting their nuclear translocation and pro-proliferative gene expression.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Seed cells for 2D or 3D culture treatment Treat with this compound or DMSO control start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo 3D) treatment->viability western Western Blot (p-YAP, YAP, p-LATS1, LATS1) treatment->western if_staining Immunofluorescence (YAP/TAZ localization) treatment->if_staining viability_analysis Quantify proliferation/ EC50 calculation viability->viability_analysis western_analysis Analyze protein phosphorylation levels western->western_analysis if_analysis Image and quantify nuclear translocation if_staining->if_analysis

Caption: A typical experimental workflow for investigating the effects of this compound on cell lines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant increase in cell proliferation observed. 1. Low Basal Hippo Signaling: The cell line may have a constitutively active YAP/TAZ, meaning LATS1/2 inhibition has a minimal effect. 2. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. 3. 2D Culture Conditions: The pro-proliferative effects of this compound are often more pronounced in 3D culture models.1. Assess Basal Pathway Activity: Perform a baseline Western blot to check the levels of p-YAP (S127). High p-YAP levels indicate an active Hippo pathway and suggest the cell line is a good candidate for this compound treatment. 2. Dose-Response Experiment: Perform a cell viability assay with a range of this compound concentrations (e.g., 0.1 - 10 µM) to determine the EC50. 3. Switch to 3D Culture: If possible, utilize spheroid or organoid culture systems to better recapitulate the in vivo environment where Hippo signaling is more dynamic.
High variability between replicates. 1. Inconsistent Seeding Density: Uneven cell numbers at the start of the experiment will lead to variable results. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells can concentrate this compound and affect cell growth. 3. Incomplete Spheroid Formation: In 3D cultures, inconsistent spheroid size and shape will impact viability readouts.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a consistent cell number in each well. 2. Plate Layout: Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells. 3. Optimize Spheroid Formation: Adjust the initial cell seeding number and consider using low-attachment U-bottom plates to promote the formation of single, uniform spheroids per well.
Unexpected cytotoxicity at higher concentrations. 1. Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects. 2. Solvent Toxicity: If the concentration of DMSO is too high, it can be toxic to cells.1. Use the Lowest Effective Concentration: Once the EC50 is determined, use the lowest concentration that gives a robust biological effect. 2. Check Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.1%.
No change in YAP/TAZ phosphorylation or localization. 1. Incorrect Antibody or Protocol: The antibodies used may not be specific or the protocol for Western blot or immunofluorescence may be suboptimal. 2. Short Incubation Time: The incubation time with this compound may not be sufficient to see a change in protein phosphorylation or localization.1. Validate Antibodies and Protocols: Use antibodies that have been validated for the specific application. Optimize antibody concentrations and incubation times. Include positive and negative controls. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point to observe changes in YAP/TAZ phosphorylation and nuclear translocation.

Experimental Protocols

3D Spheroid Cell Viability Assay (e.g., using CellTiter-Glo® 3D)
  • Cell Seeding:

    • Prepare a single-cell suspension of your target cell line in the appropriate culture medium.

    • Seed 2,000-5,000 cells per well in a 96-well ultra-low attachment, round-bottom plate.

    • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

    • Incubate for 2-4 days to allow for spheroid formation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2x this compound dilutions. Include a DMSO vehicle control.

    • Incubate for the desired treatment period (e.g., 3-7 days).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

Western Blot for Hippo Pathway Proteins
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8-10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-YAP (S127), anti-YAP, anti-p-LATS1 (T1079), anti-LATS1, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

Immunofluorescence for YAP/TAZ Nuclear Translocation
  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

    • Treat with this compound or DMSO for the determined optimal time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS and block with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against YAP/TAZ overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBST and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope and analyze the subcellular localization of YAP/TAZ.

References

refining GA-017 treatment protocols for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

GA-017 Treatment Protocols: Technical Support Center

Welcome to the technical support center for this compound, a novel, potent, and selective inhibitor of Protein Kinase Zeta (PKZ). This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols to ensure reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Protein Kinase Zeta (PKZ), a key enzyme in a signaling pathway crucial for cancer cell survival and proliferation. By binding to the ATP pocket of PKZ, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells with an overactive PKZ pathway.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM.[1] Store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]

Q3: How should I prepare a working solution of this compound for cell culture experiments?

A3: Prepare serial dilutions of your this compound stock solution in a complete cell culture medium to achieve the desired final concentrations.[2] It is critical to ensure that the final DMSO concentration in the culture medium is consistent across all wells and remains low (typically below 0.1%) to prevent solvent-induced cytotoxicity.[2][3]

Q4: What is a typical concentration range for in vitro studies with this compound?

A4: The optimal concentration range depends on the cell line being used.[4] We recommend performing a dose-response experiment to determine the IC50 value for your specific cell model.[5] A common starting range for a new compound is between 10 nM and 100 µM.[4]

Q5: Are there known off-target effects for this compound?

A5: While this compound was designed for high selectivity towards PKZ, like many kinase inhibitors, it may exhibit off-target effects at high concentrations.[6] The primary cause of such effects is the structural similarity of the ATP-binding pocket across the human kinome.[6][7] If unexpected phenotypes are observed, consider using a structurally unrelated inhibitor of the same target or genetic knockdown approaches (siRNA/CRISPR) to validate on-target effects.[6]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. 1. Inconsistent cell seeding density. 2. Cells are not in the exponential growth phase. 3. Variation in drug preparation or dilution. 4. Edge effects in multi-well plates.1. Ensure a homogenous single-cell suspension before plating. Automate cell counting if possible. 2. Optimize seeding density to ensure cells remain in logarithmic growth for the experiment's duration. 3. Always prepare fresh dilutions from a validated stock for each experiment.[3] 4. Avoid using the outermost wells of the plate for data collection; instead, fill them with sterile PBS or media to minimize evaporation.
This compound precipitates in the cell culture medium. 1. The compound's solubility limit has been exceeded. 2. Interaction with media components.1. Ensure the final concentration of the compound is within its solubility range in the aqueous medium. 2. Prepare fresh dilutions immediately before use. If precipitation persists, sonication may help dissolve the compound in the initial solvent.
High levels of cell death even at low inhibitor concentrations. 1. The cell line is extremely sensitive to PKZ inhibition. 2. Potent off-target effects on kinases essential for cell survival.[6] 3. Solvent (DMSO) toxicity.1. Perform a more granular dose-response curve starting from very low (pM or nM) concentrations. 2. Determine the lowest effective concentration that inhibits the primary target without excessive toxicity.[6] Analyze apoptosis markers to confirm the mode of cell death.[6] 3. Ensure the final DMSO concentration is below 0.1% and is consistent in all wells, including vehicle controls.[3]
No significant effect on cell viability at expected concentrations. 1. The cell line does not depend on the PKZ signaling pathway. 2. The compound has degraded due to improper storage. 3. The compound is unable to cross the cell membrane or is being actively pumped out.[8]1. Confirm the expression and activity of PKZ in your cell line via Western blot or a kinase activity assay. 2. Use a fresh aliquot of the compound and verify stock concentration. 3. Consider using cell lines with known sensitivity as a positive control.
Phospho-PKZ signal (target engagement) does not decrease after treatment. 1. Insufficient incubation time or compound concentration. 2. Poor antibody quality for Western blotting. 3. Technical issues during protein extraction or Western blot.1. Perform a time-course and dose-response experiment to find the optimal conditions for target inhibition. 2. Validate your phospho-PKZ antibody with positive and negative controls. 3. Ensure complete lysis and use phosphatase inhibitors during sample preparation.[2]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
HCT116Colon Carcinoma50High PKZ expression
A549Lung Carcinoma120Moderate PKZ expression
MCF-7Breast Adenocarcinoma850Low PKZ expression
U-87 MGGlioblastoma> 10,000PKZ pathway not active

Table 2: Recommended Dilution Series for Initial IC50 Determination (96-well plate)

WellFinal this compound Conc. (µM)Volume of 10 mM Stock (µL) to add to 1 mL Media (Intermediate Dilution)Volume of Intermediate Dilution to add to Well (µL)
A1001010
B10110
C10.110
D0.10.0110
E0.010.00110
F0.0010.000110
G0 (Vehicle)0 (add 1 µL DMSO)10
HUntreated00

Note: This table assumes a final well volume of 100 µL. Adjust volumes accordingly for your experimental setup.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay using MTT

This protocol is used to measure cellular metabolic activity as an indicator of cell viability.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete medium. Allow cells to adhere and grow for 24 hours.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each dilution to the respective wells. Include vehicle-only (DMSO) controls.[3]

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis for PKZ Target Engagement

This protocol assesses the ability of this compound to inhibit the phosphorylation of its target, PKZ.[2]

  • Cell Culture and Treatment: Seed cells (e.g., HCT116) in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[2] Determine the protein concentration of the supernatant using a BCA or Bradford assay.[2]

  • Sample Preparation: Normalize protein amounts for all samples (typically 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for Phospho-PKZ overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[2]

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for Total-PKZ and a loading control (e.g., GAPDH or β-actin).

Visualizations

GA017_Mechanism_of_Action cluster_pathway Cell Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PKZ Protein Kinase Zeta (PKZ) (Active) Receptor->PKZ Activates Downstream Downstream Effectors PKZ->Downstream PKZ_inactive Protein Kinase Zeta (PKZ) (Inactive) Survival Cell Survival & Proliferation Downstream->Survival GA017 This compound GA017->PKZ Inhibits

Caption: Mechanism of action for this compound targeting the PKZ signaling pathway.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Incubate 24h (Adhesion) seed_cells->adhere treat Add this compound dilutions & Vehicle Control adhere->treat incubate_drug Incubate 72h treat->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate % Viability) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT-based cell viability assay.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Corrective Actions start Inconsistent Results? check_cells Cell Passage Number & Health Consistent? start->check_cells Yes check_reagents Reagents Expired? Stock Solution Fresh? start->check_reagents Yes check_plating Plating Density Uniform? start->check_plating Yes sol_cells Use low passage cells; Standardize cell culture SOPs check_cells->sol_cells No sol_reagents Prepare fresh this compound dilutions; Check reagent dates check_reagents->sol_reagents No sol_plating Mix cell suspension well; Use calibrated pipettes check_plating->sol_plating No re_run Re-run Experiment sol_cells->re_run sol_reagents->re_run sol_plating->re_run

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Assessing GA-017 Activity with Western Blotting for p-YAP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the activity of GA-017, a LATS1/2 kinase inhibitor, by monitoring the phosphorylation status of Yes-associated protein (YAP) using Western blotting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the Hippo-YAP signaling pathway?

This compound is a potent and selective small molecule inhibitor of the LATS1 and LATS2 kinases.[1][2] In the canonical Hippo signaling pathway, LATS1/2 are responsible for phosphorylating the transcriptional co-activator YAP.[3][4] This phosphorylation leads to YAP's sequestration in the cytoplasm and subsequent degradation, thus inhibiting its function.[5][6] By inhibiting LATS1/2, this compound prevents the phosphorylation of YAP.[3][7] This leads to the stabilization and increased nuclear translocation of YAP, where it can associate with TEAD transcription factors to promote the expression of genes involved in cell proliferation and growth.[8][9]

Q2: Why is Western blotting for phosphorylated YAP (p-YAP) a suitable method for assessing this compound activity?

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. To assess the activity of this compound, which inhibits YAP phosphorylation, measuring the levels of phosphorylated YAP (p-YAP) is a direct readout of the compound's effect. A decrease in the p-YAP signal upon treatment with this compound indicates successful target engagement and pathway inhibition.[3]

Q3: I am not seeing a decrease in p-YAP signal after treating my cells with this compound. What could be the issue?

Several factors could contribute to this observation. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common problems include suboptimal this compound concentration or incubation time, issues with the Western blotting protocol, or cell-type specific responses.

Q4: What are the expected downstream effects of this compound treatment that I can measure?

Beyond a decrease in p-YAP, this compound treatment is expected to increase the nuclear localization of total YAP.[3][10] This can be visualized using immunofluorescence microscopy. Additionally, the increased nuclear YAP activity should lead to the upregulation of its target genes, such as ANKRD1, CYR61, and CTGF, which can be quantified by RT-qPCR.[3][11]

Troubleshooting Guide: p-YAP Western Blotting for this compound Activity

Problem Potential Cause Recommended Solution
Weak or No p-YAP Signal Insufficient protein loading.Ensure a sufficient amount of protein lysate is loaded (typically 20-30 µg).[12]
Low abundance of p-YAP in the cell type or condition.Use a positive control cell line or treatment known to have high p-YAP levels. Increase the amount of protein loaded.
Inefficient antibody binding.Optimize the primary antibody concentration and consider overnight incubation at 4°C to enhance signal.[13][14]
Poor protein transfer to the membrane.Verify transfer efficiency using Ponceau S staining. For high molecular weight proteins, consider adding SDS to the transfer buffer.[14]
High Background Primary or secondary antibody concentration is too high.Titrate the antibodies to determine the optimal dilution that provides a strong signal with low background.[15][16]
Inadequate blocking of the membrane.Block the membrane for at least 1 hour at room temperature. Consider switching the blocking agent (e.g., from non-fat milk to BSA, as milk contains phosphoproteins).[17][18]
Insufficient washing.Increase the number and duration of wash steps after antibody incubations.[16][18]
Non-specific Bands Primary antibody is not specific enough.Use a highly specific monoclonal antibody. Validate the antibody using a positive and negative control (e.g., knockout/knockdown cells).[19]
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[12]
Post-translational modifications causing bands at different molecular weights.Consult resources like UniProt to check for known modifications of YAP.[12]
"Smiling" or Distorted Bands Uneven heat distribution during electrophoresis.Run the gel at a lower voltage for a longer duration. Ensure the running buffer is fresh and properly prepared.[16]

Signaling Pathway and Experimental Workflow

Hippo_Pathway_GA017 cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_inhibitor Pharmacological Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_cyto YAP LATS1_2->YAP_cyto phosphorylates GA017 This compound GA017->LATS1_2 inhibits pYAP p-YAP (Inactive) YAP_nucl YAP YAP_cyto->YAP_nucl translocates pYAP->YAP_cyto degradation/ sequestration TEAD TEAD YAP_nucl->TEAD binds Target_Genes Target Genes (ANKRD1, CYR61, CTGF) TEAD->Target_Genes activates transcription

Caption: Mechanism of this compound in the Hippo-YAP signaling pathway.

Western_Blot_Workflow A 1. Cell Lysis (with phosphatase inhibitors) B 2. Protein Quantification (e.g., BCA assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF or Nitrocellulose) C->D E 5. Blocking (e.g., 5% BSA in TBST) D->E F 6. Primary Antibody Incubation (anti-p-YAP & anti-Total YAP) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Data Analysis (Quantify band intensity) H->I

Caption: Standard workflow for Western blotting analysis of p-YAP.

Experimental Protocol: Western Blotting for p-YAP

This protocol outlines the key steps for performing a Western blot to assess changes in YAP phosphorylation upon treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • After transfer, briefly wash the membrane with TBST and stain with Ponceau S to confirm successful and even transfer.

6. Blocking and Antibody Incubation:

  • Destain the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[17]

  • Incubate the membrane with the primary antibody against p-YAP (e.g., Phospho-YAP Ser127) diluted in 5% BSA in TBST, typically overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Note: For normalization, the same membrane can be stripped and re-probed for total YAP or a loading control like GAPDH.

7. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imager.

  • Quantify the band intensities using image analysis software. Normalize the p-YAP signal to the total YAP or loading control signal.

Quantitative Data Summary

While specific datasets are proprietary to individual studies, published research indicates a dose-dependent effect of this compound on YAP phosphorylation. The following table illustrates the expected trend based on available literature.

TreatmentConcentrationDuration% Decrease in p-YAP/Total YAP Ratio (Relative to Control)
Vehicle (DMSO)-6 hours0%
This compound1 µM6 hoursExpected moderate decrease
This compound10 µM6 hoursExpected significant decrease[3]

Note: The exact percentage decrease will vary depending on the cell line, experimental conditions, and antibodies used. Research has shown that this compound inhibits LATS1 and LATS2 with IC50 values of 4.10 nM and 3.92 nM, respectively.[2] In cell-based assays, this compound has been shown to inhibit YAP phosphorylation in a dose-dependent manner.[3]

References

Validation & Comparative

Comparative Analysis of LATS Kinase Inhibitors: GA-017 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the LATS kinase inhibitor GA-017 with other notable alternatives, offering a comprehensive overview of their performance based on available experimental data. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies of the Hippo signaling pathway and its role in tissue regeneration and disease.

Introduction to LATS Kinase Inhibition

The Large Tumor Suppressor (LATS) kinases 1 and 2 are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1] LATS1/2 act by phosphorylating and inactivating the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2] Phosphorylation of YAP/TAZ leads to their cytoplasmic sequestration and subsequent degradation, thereby preventing their nuclear translocation and the activation of growth-promoting genes. Inhibition of LATS1/2 kinases presents a promising therapeutic strategy to enhance tissue regeneration by promoting the nuclear localization and activity of YAP/TAZ.[3] This guide focuses on a comparative analysis of this compound, a potent LATS1/2 inhibitor, and other key inhibitors such as TRULI and TDI-011536.

Biochemical and Cellular Potency

A direct comparison of the inhibitory activity of this compound, TRULI, and TDI-011536 against LATS1 and LATS2, as well as their efficacy in cell-based assays, is crucial for evaluating their potential as research tools. The following table summarizes their reported potencies.

InhibitorTargetIC50 (nM)Cellular EC50 (nM, pYAP Inhibition)Ki (nM)ATP Competition
This compound LATS14.10[4][5]3510 (SKOV3 cell growth)[4]0.58[4][5]Competitive[4][5]
LATS23.92[4][5]0.25[4][5]Competitive[4][5]
TRULI LATS1/2Not explicitly stated, potent inhibitor510[6]Not availableCompetitive[6]
TDI-011536 LATS1/2Potent nanomolar inhibitor[7][8]Significantly more potent than TRULI[7]Not availableNot explicitly stated

Kinase Selectivity Profile

The specificity of a kinase inhibitor is a critical parameter to ensure that its biological effects are on-target. While a comprehensive head-to-head kinome scan for all three inhibitors under identical conditions is not publicly available, existing data provides insights into their selectivity.

This compound: A screening against a panel of 321 kinases revealed that at a concentration of 100 nM, this compound inhibited the activity of 16 kinases from the AGC family by more than 65%.[2] This suggests that this compound may have off-target effects that should be considered when interpreting experimental results.

TRULI: In a kinome-binding panel of 314 kinases, TRULI exhibited stronger binding to 34 kinases than to LATS1, indicating a degree of promiscuity.[3]

TDI-011536: While specific kinome scan data for TDI-011536 is not detailed in the provided search results, it is described as a more potent and stable analog of TRULI.[7] A separate study on a novel LATS inhibitor, compound '5l', highlighted its exceptional selectivity compared to TRULI and this compound, with activity against only three other kinases out of 468 tested.[3] This underscores the ongoing efforts to develop more selective LATS inhibitors.

Cellular and In Vivo Activity

This compound has been shown to promote cell proliferation and the formation of spheroids and organoids in 3D culture conditions.[2] It effectively inhibits YAP/TAZ phosphorylation in a dose-dependent manner in both 2D and 3D cell cultures.[2]

TRULI has demonstrated the ability to induce the proliferation of normally post-mitotic cells, such as those in the murine inner ear and cardiomyocytes.[7]

TDI-011536 , being a more potent derivative of TRULI, shows enhanced efficacy in reducing YAP phosphorylation and stimulating the proliferation of Müller glia in human retinal organoids.[7] In vivo studies in mice have shown that TDI-011536 can suppress YAP phosphorylation for several hours and activate YAP target gene expression in the heart, liver, and skin.[7][9]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these inhibitors and a typical experimental workflow, the following diagrams are provided.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates YAP_TAZ_P p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_P->Degradation GA017 This compound & other LATS Kinase Inhibitors GA017->LATS1_2 inhibits YAP_TAZ_n->YAP_TAZ TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression promotes

Caption: The Hippo Signaling Pathway and the inhibitory action of LATS kinase inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro LATS Kinase Assay IC50 Determine IC50 values Kinase_Assay->IC50 Cell_Culture Cell Culture (2D/3D) Inhibitor_Treatment Treat with LATS Inhibitor Cell_Culture->Inhibitor_Treatment YAP_Phospho_Assay YAP Phosphorylation Assay (Western Blot / Phos-tag) Inhibitor_Treatment->YAP_Phospho_Assay Organoid_Formation Organoid Formation Assay Inhibitor_Treatment->Organoid_Formation EC50 Determine EC50 values YAP_Phospho_Assay->EC50 Cell_Proliferation Cell Proliferation/ Viability Assay Inhibitor_treatment Inhibitor_treatment Inhibitor_treatment->Cell_Proliferation

References

A Comparative Guide to Validating the Effect of GA-017 on YAP/TAZ Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of GA-017, a small molecule inhibitor of the Hippo signaling pathway, with other alternative modulators of YAP/TAZ activity. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Hippo-YAP/TAZ axis. This document presents supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate signaling pathways and experimental workflows.

Introduction to this compound and the Hippo-YAP/TAZ Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] The core of this pathway consists of a kinase cascade involving MST1/2 and LATS1/2.[1] When the Hippo pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[1][2][3] This phosphorylation leads to their cytoplasmic retention and subsequent degradation.[4] Inactivation of the Hippo pathway results in the dephosphorylation of YAP/TAZ, allowing them to translocate to the nucleus.[1][4] In the nucleus, YAP/TAZ associate with TEAD family transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[1][5][6]

This compound is a potent and selective small molecule inhibitor of LATS1/2 kinases.[1][2][7] By directly inhibiting LATS1/2, this compound effectively blocks the Hippo signaling pathway, leading to the activation and nuclear accumulation of YAP/TAZ.[1][8] This makes this compound a valuable tool for studying the biological consequences of YAP/TAZ activation and for potential therapeutic applications in regenerative medicine and cancer.[2]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of LATS1/2 kinases.[1][7] This inhibition prevents the phosphorylation of YAP and TAZ, leading to their stabilization and nuclear translocation.[1][8] Once in the nucleus, YAP/TAZ bind to TEAD transcription factors, initiating the transcription of downstream target genes that promote cell growth and proliferation.[1]

GA017_Mechanism cluster_Hippo Hippo Pathway (Active) cluster_GA017 Effect of this compound cluster_nucleus_internal Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ_p p-YAP/TAZ LATS1/2->YAP/TAZ_p phosphorylates Degradation Degradation YAP/TAZ_p->Degradation leads to GA017 This compound LATS12_inactive LATS1/2 GA017->LATS12_inactive inhibits YAPTAZ_active YAP/TAZ LATS12_inactive->YAPTAZ_active Nucleus Nucleus YAPTAZ_active->Nucleus translocates to TEAD TEAD TargetGenes Target Genes (CTGF, CYR61) TEAD->TargetGenes activates Proliferation Proliferation TargetGenes->Proliferation promotes

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Validation of this compound's Effect on YAP/TAZ Targets

The efficacy of this compound in modulating the Hippo pathway and activating YAP/TAZ has been demonstrated through various in vitro experiments.

Quantitative Data

Table 1: Inhibitory Activity of this compound on LATS1/2 Kinases

KinaseIC50 (nM)Ki (nM)
LATS14.10 ± 0.790.58 ± 0.11
LATS23.92 ± 0.420.25 ± 0.03
Data represents the concentration of this compound required for 50% inhibition (IC50) and the inhibition constant (Ki), indicating a high affinity of this compound for LATS1/2.[7]

Table 2: Effect of this compound on YAP/TAZ Phosphorylation and Target Gene Expression in SKOV3 Cells

Treatmentp-YAP/YAP Ratio (Fold Change)CTGF mRNA (Fold Change)CYR61 mRNA (Fold Change)ANKRD1 mRNA (Fold Change)
DMSO (Control)1.01.01.01.0
This compound (10 µM)DecreasedIncreasedIncreasedIncreased
Treatment with this compound leads to a dose-dependent decrease in YAP phosphorylation and a significant upregulation of YAP/TAZ target genes.[1]
Experimental Protocols

Detailed methodologies are crucial for the accurate validation of this compound's effects.

1. Western Blotting for YAP/TAZ Phosphorylation

This protocol is used to assess the levels of total and phosphorylated YAP/TAZ.

  • Cell Lysis:

    • Culture cells (e.g., SKOV3) to desired confluency and treat with this compound or a vehicle control (DMSO) for the specified time.

    • Wash cells with ice-cold PBS and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.[9]

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[9]

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[10]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies against p-YAP (Ser127), total YAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities to determine the ratio of phosphorylated YAP to total YAP.

2. RT-qPCR for Target Gene Expression

This protocol measures the mRNA levels of YAP/TAZ target genes.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound or DMSO as described above.

    • Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[1]

3. Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.[11][12]

  • Cell Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (containing TEAD binding sites upstream of the luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization).[11][13]

  • Treatment and Lysis:

    • After 24 hours, treat the transfected cells with this compound or a vehicle control.

    • After the desired treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.[13][14]

  • Luminometry:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence.[15]

    • Add a stop reagent and the Renilla luciferase substrate, and measure the second luminescence signal.[13]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in TEAD transcriptional activity relative to the control-treated cells.

WB_Workflow start Cell Treatment (this compound vs DMSO) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody (anti-pYAP, anti-YAP) block->primary secondary Secondary Antibody (HRP-conjugated) primary->secondary detect ECL Detection secondary->detect end Analysis (Band Densitometry) detect->end

Caption: A typical experimental workflow for Western Blotting.

Comparison with Alternative YAP/TAZ Modulators

While this compound is a potent activator of YAP/TAZ signaling, other compounds can inhibit this pathway through different mechanisms.

Table 3: Comparison of this compound with Other YAP/TAZ Pathway Inhibitors

Compound/ClassMechanism of ActionPrimary Effect on PathwayKey AdvantagesKey Limitations
This compound LATS1/2 kinase inhibitor.[1][7]Activates YAP/TAZ by preventing their phosphorylation.[1]Potent and selective; useful for studying YAP/TAZ gain-of-function.Promotes cell proliferation, which may be undesirable in cancer contexts.
Verteporfin Inhibits the interaction between YAP/TAZ and TEAD transcription factors.[1]Inhibits YAP/TAZ transcriptional activity.[1]Well-characterized; commercially available.Phototoxic; potential off-target effects.
TEAD Inhibitors (e.g., VT3989, SW-682) Block the palmitoylation of TEAD proteins, which is required for YAP/TAZ binding.[11][16]Inhibits the formation of the functional YAP/TAZ-TEAD complex.[16]Orally bioavailable options in clinical development; high specificity for the TEAD-YAP/TAZ interaction.[11][16]Resistance mechanisms may develop; some are pan-TEAD inhibitors, lacking paralog specificity.[16]
GGTase-I Inhibitors (e.g., BAY-593) Inhibit geranylgeranyltransferase-I, blocking the activation of Rho-GTPases, which are upstream activators of YAP/TAZ.[11]Inhibits YAP/TAZ activation.[11]Targets an upstream node, potentially affecting multiple downstream pathways.Indirect mechanism; may have broader cellular effects beyond YAP/TAZ.

Conclusion

This compound is a powerful research tool for the specific activation of YAP/TAZ signaling through the direct inhibition of LATS1/2 kinases. Its effects can be reliably validated using standard molecular biology techniques such as Western blotting, RT-qPCR, and luciferase reporter assays. When compared to inhibitory compounds like Verteporfin and TEAD inhibitors, this compound provides a complementary approach to understanding the Hippo-YAP/TAZ pathway, particularly in contexts where pathway activation is desired, such as in studies of tissue regeneration and development. The choice of modulator will ultimately depend on the specific research question and experimental context.

References

GA-017 and its Chemical Analogues: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and cell biology, the Hippo signaling pathway presents a compelling target for therapeutic intervention in areas like cancer and regenerative medicine. At the heart of this pathway lie the LATS1/2 kinases, and their inhibition has emerged as a promising strategy to modulate cell proliferation and fate. This guide provides a detailed comparison of GA-017, a potent LATS1/2 inhibitor, with its known chemical analogues, offering a comprehensive overview of their performance in key functional assays.

This document summarizes quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental frameworks to assist researchers in selecting the optimal tool compound for their specific needs.

Quantitative Performance in Functional Assays

The following table summarizes the reported in vitro potencies of this compound and its chemical analogues against their primary targets, the LATS1 and LATS2 kinases, as well as their effects on cell proliferation.

CompoundTargetIC50 (nM)Cell-Based AssayEC50 (µM)Reference
This compound LATS14.10SKOV3 cell growth3.51[1]
LATS23.92[1]
GA-002 LATS13.93Not ReportedNot Reported
LATS23.87
VT02956 LATS10.76YAP/TAZ phosphorylation inhibition (HEK293A)0.16[2]
LATS20.52YAP/TAZ phosphorylation inhibition (4T1)0.43[2]
NIBR-LTSi LATS (general)1.4YAP signaling activation1.0 - 2.7[3]
Liver organoid formation0.35[3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and its analogues, it is crucial to visualize the Hippo signaling pathway they modulate. Furthermore, a standardized experimental workflow is essential for the consistent evaluation of these compounds.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Receptors Receptors Cell-Cell Contact->Receptors Mechanical Stress Mechanical Stress Mechanical Stress->Receptors GPCR Signaling GPCR Signaling GPCR Signaling->Receptors MST1_2 MST1/2 Receptors->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 MST1_2->MOB1 phosphorylates SAV1 SAV1 SAV1->MST1_2 associates with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1->LATS1_2 associates with YAP_TAZ_P p-YAP/TAZ YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N translocates to nucleus (when unphosphorylated) Cytoplasmic_Sequestration Cytoplasmic Sequestration (14-3-3 binding) YAP_TAZ_P->Cytoplasmic_Sequestration Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_N->TEAD binds to Target_Genes Target Gene Expression (ANKRD1, CYR61, CTGF) TEAD->Target_Genes activates Cell_Proliferation Cell Proliferation Organ Growth Target_Genes->Cell_Proliferation Extracellular Signals Extracellular Signals GA017 This compound & Analogues GA017->LATS1_2 inhibits Experimental_Workflow cluster_compound_prep Compound Preparation cluster_assays Functional Assays cluster_data_analysis Data Analysis Compound_Stock Prepare stock solutions of This compound and analogues Kinase_Assay LATS1/2 Kinase Inhibition Assay Compound_Stock->Kinase_Assay Cell_Culture 3D Cell Culture (e.g., Spheroids) Compound_Stock->Cell_Culture IC50_EC50 Calculate IC50/EC50 values Kinase_Assay->IC50_EC50 YAP_Localization YAP/TAZ Nuclear Translocation Assay Cell_Culture->YAP_Localization Gene_Expression Target Gene Expression (qPCR) Cell_Culture->Gene_Expression Cell_Culture->IC50_EC50 Cell Viability Imaging_Analysis Quantify nuclear vs. cytoplasmic YAP/TAZ fluorescence YAP_Localization->Imaging_Analysis qPCR_Analysis Analyze relative gene expression levels Gene_Expression->qPCR_Analysis Comparison Compare potency and efficacy IC50_EC50->Comparison Imaging_Analysis->Comparison qPCR_Analysis->Comparison

References

A Comparative Analysis of LATS Kinase Inhibitors: GA-017 and Lats-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation.[1] Dysregulation of this pathway is implicated in various diseases, making its components attractive therapeutic targets.[1] The Large Tumor Suppressor (LATS) kinases, LATS1 and LATS2, are core components of the Hippo pathway that phosphorylate and inhibit the transcriptional co-activators YAP and TAZ.[1] Inhibition of LATS kinases leads to the activation of YAP/TAZ, promoting cell proliferation and tissue regeneration. This guide provides a comparative analysis of two prominent LATS kinase inhibitors, GA-017 and Lats-IN-1 (also known as TRULI), to aid researchers in selecting the appropriate tool compound for their studies.

Performance Comparison

Both this compound and Lats-IN-1 are potent inhibitors of LATS1 and LATS2 kinases. The following tables summarize their reported biochemical and cellular activities.

Inhibitor Target IC₅₀ (nM) Ki (nM) Assay Conditions Reference
This compoundLATS14.10 ± 0.790.58 ± 0.11Kinase assay with 400 μM ATP[2][3]
LATS23.92 ± 0.420.25 ± 0.03Kinase assay with 400 μM ATP[2][3]
Lats-IN-1LATS12Not ReportedNot Specified[4]
LATS22Not ReportedNot Specified[4]
Table 1: Biochemical Activity of this compound and Lats-IN-1 against LATS1/2 Kinases.
Inhibitor Assay Cell Line EC₅₀ Reference
This compoundCell ProliferationSKOV33.51 ± 0.26 μM[2][5]
Lats-IN-1YAP1 Phosphorylation InhibitionSerum-starved HEK293A510 nM[4]
Table 2: Cellular Activity of this compound and Lats-IN-1.

Kinase Selectivity

The selectivity of a kinase inhibitor is a critical parameter to ensure on-target effects and minimize off-target toxicities.

This compound: In a screen against 321 different kinases, this compound at a concentration of 100 nM inhibited the activity of 16 kinases from the AGC family by more than 65%.[2]

Lats-IN-1 (TRULI): In a screen of 314 kinases, Lats-IN-1 exhibited a better binding affinity for more than 30 kinases compared to its affinity for LATS1 and LATS2.[1]

It is important to note that these selectivity data are from different studies and may not be directly comparable due to variations in the kinase panels and assay conditions.

Mechanism of Action: Hippo Signaling Pathway

Both this compound and Lats-IN-1 are ATP-competitive inhibitors of LATS1 and LATS2 kinases.[2][6] By inhibiting LATS, these compounds prevent the phosphorylation of YAP and TAZ, leading to their nuclear translocation and the activation of downstream gene expression, which promotes cell proliferation.[2]

Hippo_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ dephosphorylation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates Inhibitors This compound / Lats-IN-1 Inhibitors->LATS1_2 inhibits TEADs TEADs Target_Genes Target Gene Expression TEADs->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation YAP_TAZ_n->TEADs

Caption: Simplified Hippo Signaling Pathway and the mechanism of action of this compound and Lats-IN-1.

Experimental Protocols

LATS Kinase Inhibition Assay (In Vitro)

This protocol is a generalized procedure based on methodologies reported for this compound.[2]

1. Reagents and Materials:

  • Recombinant human LATS1 and LATS2 enzymes

  • YAP protein as substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound or Lats-IN-1 serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit or similar detection reagent

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the inhibitors (this compound or Lats-IN-1) in DMSO.

  • In a 384-well plate, add the kinase, substrate (YAP), and inhibitor solution.

  • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the respective kinase.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

LATS_Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of this compound or Lats-IN-1 Start->Prep_Inhibitor Mix_Components Mix LATS kinase, YAP substrate, and inhibitor in 384-well plate Prep_Inhibitor->Mix_Components Start_Reaction Initiate reaction with ATP Mix_Components->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Detect Stop reaction and detect ADP production Incubate->Stop_Detect Analyze Calculate % inhibition and determine IC₅₀ Stop_Detect->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro LATS kinase inhibition assay.
YAP Phosphorylation Assay (Western Blot)

This protocol is a generalized procedure based on methodologies reported for both inhibitors.[2][7]

1. Reagents and Materials:

  • Cell line of interest (e.g., HEK293A, SKOV3)

  • Cell culture medium and supplements

  • This compound or Lats-IN-1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-YAP (Ser127), anti-YAP, anti-LATS1, anti-LATS2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

2. Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with various concentrations of this compound, Lats-IN-1, or vehicle control (DMSO) for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Proliferation/Viability Assay

This protocol is a generalized procedure based on methodologies reported for this compound.[2]

1. Reagents and Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound or Lats-IN-1

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-8)

2. Procedure:

  • Seed cells in a 96-well plate at a desired density.

  • After cell attachment, add serial dilutions of this compound, Lats-IN-1, or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Conclusion

Both this compound and Lats-IN-1 are potent inhibitors of LATS kinases that effectively activate the YAP/TAZ signaling pathway. This compound has been well-characterized in promoting cell growth, particularly in 3D culture models, and enhancing the formation of organoids.[2] Lats-IN-1 (TRULI) has also demonstrated robust cellular activity in inhibiting YAP phosphorylation and promoting proliferation in various cell types.[7] The choice between these two inhibitors may depend on the specific experimental context, including the desired potency, the cell system being used, and the potential for off-target effects. The provided data and protocols should serve as a valuable resource for researchers investigating the Hippo pathway and its role in health and disease.

References

Navigating the Hippo Pathway: A Comparative Guide to LATS1/2 Small Molecule Inhibitors, Featuring GA-017

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GA-017 and other leading small molecule inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key regulators of the Hippo signaling pathway. It is important to note that this compound is a potent, selective, ATP-competitive small molecule inhibitor, not an antibody. This guide will delve into the specificity, potency, and cellular effects of this compound and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate chemical tool for your research needs.

Introduction to LATS Kinases and the Hippo Pathway

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. At the core of this pathway are the serine/threonine kinases LATS1 and LATS2. When activated, LATS1/2 phosphorylate and inactivate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, preventing their nuclear translocation where they would otherwise promote the expression of genes involved in cell proliferation and survival. Dysregulation of the Hippo pathway is implicated in various developmental disorders and cancers, making LATS1/2 attractive therapeutic targets.

Comparative Analysis of LATS1/2 Inhibitors

A growing number of small molecule inhibitors targeting LATS1/2 have been developed. This section provides a comparative overview of their performance based on available biochemical and cellular data.

Table 1: Biochemical Potency of LATS1/2 Inhibitors
CompoundLATS1 IC50 (nM)LATS2 IC50 (nM)Ki (nM) vs LATS1 (ATP)Ki (nM) vs LATS2 (ATP)Mechanism of Action
This compound 4.10 ± 0.79[1]3.92 ± 0.42[1]0.58 ± 0.11[1]0.25 ± 0.03[1]ATP-competitive[1]
TRULI (Lats-IN-1) 0.2 (at 10 µM ATP)[2]0.2 (at 10 µM ATP)Not ReportedNot ReportedATP-competitive[3]
TDI-011536 0.76 (at 2 mM ATP)[4]Not ReportedNot ReportedNot ReportedATP-competitive[4]
NIBR-LTSi 1.4[1]Not ReportedNot ReportedNot ReportedNot Reported
LATS1/2-IN-1 4.45.5Not ReportedNot ReportedNot Reported
VT02956 0.760.52Not ReportedNot ReportedNot Reported
Table 2: Cellular Activity of LATS1/2 Inhibitors
CompoundCellular AssayCell LineEC50/IC50 (nM)Effect
This compound YAP/TAZ PhosphorylationNot specifiedNot ReportedInhibition of phosphorylation and nuclear translocation of YAP/TAZ.[1]
TRULI (Lats-IN-1) YAP PhosphorylationHEK293A510[2][3]Prevents YAP phosphorylation.[3]
Cell ViabilityK56229,470 (72h)[5]Reduces cell viability.[5]
TDI-011536 YAP PhosphorylationCell-based assays10[4]Prevents YAP phosphorylation.[4]
NIBR-LTSi YAP PhosphorylationJHH52160[1][6]Inhibits YAP phosphorylation.[6]
VT02956 YAP PhosphorylationHEK293A160[7]Reduces downstream YAP phosphorylation.[7]

Kinase Selectivity Profile

The specificity of a kinase inhibitor is crucial for attributing its biological effects to the intended target. While comprehensive head-to-head kinome-wide selectivity data for all listed inhibitors is not publicly available from a single source, published data provides insights into their selectivity.

  • This compound : A screen against 321 kinases at 100 nM showed that this compound inhibited 16 kinases of the AGC family by more than 65%.[8] Besides LATS1/2, it showed inhibitory activity against six other kinases with an IC50 of <40 nM (MSK1, p70S6K, PKACα, PKACβ, SGK2, and SGK3).[8]

  • TRULI (Lats-IN-1) : It has been noted that TRULI exhibited better binding affinity for more than 30 protein kinases out of 314 tested, as compared to its affinity for LATS1 and LATS2.[9]

  • NIBR-LTSi : Described as a highly selective LATS kinase inhibitor.[1][10]

Downstream Pathway Inhibition: TEAD Inhibitors

For researchers interested in targeting the Hippo pathway downstream of LATS1/2, inhibitors of the YAP/TAZ interaction with the TEAD family of transcription factors are available. These compounds do not directly inhibit LATS kinases but prevent the transcriptional output of the pathway.

  • IAG933 : A potent and selective disruptor of the YAP-TEAD protein-protein interaction.[11] It has shown antiproliferative activity in Hippo-dependent cell lines.[12]

  • VT104 : A potent and orally active inhibitor that prevents the palmitoylation of endogenous TEAD1 and TEAD3, which is required for their interaction with YAP/TAZ.[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of LATS1/2 inhibitors.

In Vitro LATS Kinase Assay (Non-Radioactive)

This assay directly measures the kinase activity of LATS1/2 by quantifying the phosphorylation of a recombinant YAP substrate.

Materials:

  • HEK293A cells for LATS1 immunoprecipitation.

  • LATS1 antibody.

  • Protein A/G magnetic beads.

  • Mild lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors.

  • 10x Kinase buffer (200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 20 mM DTT).

  • Recombinant GST-YAP protein.

  • ATP.

  • SDS-PAGE and Western blot reagents.

  • Phospho-YAP (Ser127) antibody.

Procedure:

  • Lyse HEK293A cells and immunoprecipitate endogenous LATS1 using a specific antibody and protein A/G magnetic beads.[14][15]

  • Wash the beads extensively with lysis buffer and then with kinase buffer.[14][15]

  • Resuspend the beads in kinase buffer containing recombinant GST-YAP substrate, ATP, and the LATS1/2 inhibitor at various concentrations.[14][15]

  • Incubate the reaction at 30°C for 30 minutes.[14][15]

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the phosphorylation of GST-YAP by Western blot using a phospho-YAP (Ser127) antibody.

Cellular YAP/TAZ Phosphorylation Assay

This assay assesses the ability of an inhibitor to block LATS1/2 activity within a cellular context, leading to a decrease in YAP/TAZ phosphorylation.

Materials:

  • Cell line of interest (e.g., HEK293A, SKOV3).

  • LATS1/2 inhibitor.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE and Western blot reagents.

  • Antibodies: Phospho-YAP (Ser127), total YAP, and a loading control (e.g., GAPDH or β-actin).

  • Phos-tag™ SDS-PAGE can also be used for better separation of phosphorylated and non-phosphorylated proteins.[16][17][18]

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the LATS1/2 inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells and collect the protein lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-YAP (Ser127) and total YAP.

  • Use a loading control antibody to ensure equal protein loading.

  • Detect protein bands using an appropriate secondary antibody and chemiluminescence imaging system. The ratio of phospho-YAP to total YAP is then quantified.

Visualizing the Hippo Pathway and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cassette cluster_downstream Downstream Effectors Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ_cyto YAP/TAZ (Cytoplasm) LATS1_2->YAP_TAZ_cyto Phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Translocation Degradation Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Transcription Gene Transcription (Proliferation, Survival) TEAD->Transcription Upstream Signals Upstream Signals Upstream Signals->MST1_2 Activates GA017 This compound & Alternatives GA017->LATS1_2 Inhibits

Caption: The Hippo Signaling Pathway and the site of action for LATS1/2 inhibitors.

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50, Ki determination) Kinome_Scan Kinome-wide Selectivity Screening Kinase_Assay->Kinome_Scan pYAP_Assay YAP/TAZ Phosphorylation (Western Blot, Phos-tag) Kinome_Scan->pYAP_Assay Proliferation_Assay Cell Proliferation/ Viability Assay (EC50) pYAP_Assay->Proliferation_Assay Reporter_Assay YAP/TAZ-TEAD Reporter Assay Proliferation_Assay->Reporter_Assay PK_PD Pharmacokinetics & Pharmacodynamics Reporter_Assay->PK_PD Efficacy Efficacy in Disease Models (e.g., Tumor Xenografts) PK_PD->Efficacy Start LATS1/2 Inhibitor Candidate Start->Kinase_Assay

Caption: A typical workflow for the validation of a novel LATS1/2 inhibitor.

Conclusion

The development of potent and selective small molecule inhibitors of LATS1/2, such as this compound, has provided researchers with powerful tools to probe the Hippo pathway and explore its therapeutic potential. This guide offers a comparative overview to aid in the selection of the most suitable compound for specific research questions. The choice of inhibitor should be guided by a careful consideration of its potency, selectivity, and cellular activity, as detailed in this document. As research in this field continues to evolve, so too will the repertoire of chemical probes available to dissect the intricate roles of LATS1/2 in health and disease.

References

Cross-Validation of GA-017 Effects in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the LATS kinase inhibitor GA-017 with other alternatives, supported by experimental data. It is designed to offer an objective overview of this compound's performance in various cell types and to provide detailed methodologies for key experiments.

Introduction to this compound and the Hippo Signaling Pathway

This compound is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[1][2] These kinases are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][3] In a simplified view, the Hippo pathway, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This leads to their cytoplasmic retention and degradation, thereby suppressing cell growth.

This compound, by inhibiting LATS1/2, prevents the phosphorylation of YAP/TAZ.[1][3] This allows YAP/TAZ to translocate to the nucleus, where they activate the transcription of genes that promote cell proliferation and inhibit apoptosis.[1][3] This mechanism of action makes this compound a valuable tool for promoting cell growth, particularly in three-dimensional (3D) culture systems like spheroids and organoids, where cell proliferation is often slower than in traditional 2D cultures.[1][4]

Mechanism of Action: this compound in the Hippo Pathway

The following diagram illustrates the signaling cascade and the point of intervention for this compound.

GA-017_Hippo_Pathway cluster_0 Cytoplasm cluster_1 Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Cytoplasm_degradation Cytoplasm_degradation YAP_TAZ_p->Cytoplasm_degradation Cytoplasmic Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation GA017 This compound GA017->LATS1_2 inhibits TEAD TEAD YAP_TAZ_n->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes activates Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation leads to

Caption: this compound inhibits LATS1/2, promoting YAP/TAZ nuclear translocation and cell proliferation.

Comparative Analysis of LATS Inhibitors

This compound's efficacy can be benchmarked against other molecules targeting the LATS kinases. This section provides a comparative overview of this compound and its chemical analog, GA-002, as well as other known LATS inhibitors.

Biochemical Potency

The following table summarizes the in vitro inhibitory activity of various LATS inhibitors. Lower IC50 and Ki values indicate higher potency.

CompoundTargetIC50 (nM)Ki (nM)Source
This compound LATS14.10 ± 0.790.58 ± 0.11[1]
LATS23.92 ± 0.420.25 ± 0.03[1]
GA-002 LATS13.93 ± 0.73N/A[1]
LATS23.87 ± 0.08N/A[1]
TRULI LATS1/2N/AN/A[5]
TDI-011536 LATS1/2N/AN/A[6][7]

N/A: Data not available in the searched sources.

Cellular Activity and Effects on Different Cell Types

This compound has demonstrated pro-proliferative effects across a range of cell types, particularly in 3D culture models.

Cell TypeAssayKey Findings with this compoundAlternative Compound EffectsSource
SKOV3 (Ovarian Cancer)3D Spheroid Growth (ATP Assay)EC50 of 3.51 ± 0.26 µM; >2-fold increase in cell number at 10 µM.GA-002 showed comparable activity in promoting spheroid formation.[1]
HUVEC (Human Umbilical Vein Endothelial Cells)3D Spheroid GrowthPromoted the growth of HUVEC spheroids.N/A[1]
MDCK (Madin-Darby Canine Kidney)3D Cyst FormationIncreased the number and size of cysts; increased proportion of large cysts (>70 µm in diameter).N/A[1]
Mouse Intestinal Organoids Organoid Formation and GrowthSignificantly enhanced the ex vivo formation and growth of intestinal organoids.N/A[1]
Human Retinal Organoids Proliferation of Müller gliaN/ATRULI and TDI-011536 induced proliferation. TDI-011536 was more potent than TRULI.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound and other LATS inhibitors.

Experimental Workflow: From 2D Culture to 3D Spheroid Assay

The following diagram outlines the general workflow for evaluating the effect of compounds on 3D cell cultures.

Experimental_Workflow cluster_workflow 3D Spheroid Proliferation Assay Workflow start Start with 2D Cell Culture harvest Harvest and Prepare Single-Cell Suspension start->harvest seed Seed Cells in Low-Attachment Plate harvest->seed treat Treat with this compound or Alternative Compound seed->treat incubate Incubate for Spheroid Formation treat->incubate assay Perform Cell Viability Assay (e.g., ATP Assay) incubate->assay analyze Analyze and Compare Data assay->analyze

Caption: A typical workflow for assessing compound effects on 3D spheroid proliferation.
Protocol 1: 3D Spheroid Cell Viability Assay (ATP-Based)

This protocol is adapted from methods using the CellTiter-Glo® 3D Cell Viability Assay.[8][9][10]

Materials:

  • Cells of interest

  • Culture medium

  • This compound and other test compounds

  • DMSO (vehicle control)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • CellTiter-Glo® 3D Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest cells from 2D culture and prepare a single-cell suspension in the appropriate culture medium.

    • Seed cells into the wells of an opaque-walled multiwell plate at the desired density. The volume is typically 100 µL for a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and alternative compounds in culture medium. Include a DMSO vehicle control.

    • Add the compounds to the wells.

  • Spheroid Formation and Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 4-7 days) to allow for spheroid formation and growth.

  • ATP Assay:

    • Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability or proliferation.

    • Calculate EC50 values by plotting the dose-response curves.

Protocol 2: Immunofluorescence for YAP/TAZ Nuclear Translocation

This protocol provides a method to visualize the subcellular localization of YAP and TAZ.[2][11][12][13]

Materials:

  • Cells seeded on glass coverslips or in imaging-compatible plates

  • This compound or other test compounds

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 2% Bovine Serum Albumin in PBS)

  • Primary antibodies (anti-YAP and/or anti-TAZ)

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on coverslips to the desired confluency.

    • Treat the cells with this compound, alternative compounds, or vehicle control for the specified time.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10-15 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Staining:

    • Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.

    • Dilute the primary antibody in blocking solution and incubate with the cells overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking solution and incubate for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Analyze the images to quantify the nuclear-to-cytoplasmic ratio of the YAP/TAZ fluorescence signal.

Conclusion

This compound is a potent inhibitor of LATS1/2 kinases that effectively promotes cell proliferation in various cell types, particularly in 3D culture systems. Its ability to enhance the formation and growth of spheroids and organoids makes it a valuable research tool for 3D cell culture, drug screening, and regenerative medicine studies. While direct comparative data with other LATS inhibitors like TRULI and TDI-011536 in the same cell systems is limited in the currently available literature, the existing evidence demonstrates the robust and consistent pro-proliferative effects of this compound through the modulation of the Hippo signaling pathway. The provided protocols offer a foundation for researchers to independently validate and compare the effects of this compound and other compounds in their specific cell models of interest.

References

Validating the Growth-Promoting Effects of GA-017: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel small molecule GA-017's performance in promoting cell growth in 3D culture systems against other alternatives. Detailed experimental data and protocols are presented to validate its efficacy and mechanism of action.

Abstract

This compound is a potent and selective inhibitor of Large Tumor Suppressor Kinase 1/2 (LATS1/2), key components of the Hippo signaling pathway.[1] By inhibiting LATS1/2, this compound promotes the nuclear translocation of Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ), leading to the expression of genes that drive cell proliferation.[2][3] This mechanism has been shown to significantly enhance the growth of various cell types in 3D culture models, such as spheroids and organoids, making it a valuable tool for research and potential therapeutic applications.[2][3] This guide summarizes the quantitative data supporting the efficacy of this compound and provides a detailed protocol for a key experimental assay.

Performance Comparison: this compound vs. Alternatives

The growth-promoting effects of this compound are best understood in the context of its potent and selective inhibition of LATS kinases. Its performance can be compared to both another LATS inhibitor and to standard growth factors commonly used in 3D cell culture.

Compound/Alternative Target/Mechanism Quantitative Data Effect on 3D Culture
This compound LATS1/2 Kinase Inhibitor IC50: 4.10 nM (LATS1), 3.92 nM (LATS2) Ki: 0.58 nM (LATS1), 0.25 nM (LATS2) EC50 (SKOV3 cells): 3.51 µMIncreases number and size of spheroids and organoids.[2][3] Promotes cell proliferation under 3D conditions.[2]
GA-002 LATS1/2 Kinase Inhibitor IC50: 3.93 nM (LATS1), 3.87 nM (LATS2)Exhibits comparable inhibitory activity to this compound.
Growth Factor Cocktail (e.g., EGF, Noggin, R-spondin-1) Receptor Tyrosine Kinases, BMP signaling, Wnt signaling pathway activators Varies by factor and cell type.Essential for the growth and differentiation of many types of organoids.
Common Supplements (e.g., N2, B27) Broad-spectrum growth support Not applicable (complex mixture).Provide essential nutrients and factors to support organoid and spheroid viability and growth.

Mechanism of Action: The Hippo Signaling Pathway

This compound's growth-promoting effects stem from its targeted inhibition of the Hippo signaling pathway, a key regulator of organ size and cell proliferation. The diagram below illustrates the canonical Hippo pathway and the intervention point of this compound.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Regulators Upstream Regulators MST1_2 MST1/2 Upstream Regulators->MST1_2 Activation LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylation SAV1 SAV1 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation MOB1 MOB1 YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 binding & Cytoplasmic sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation GA017 This compound GA017->LATS1_2 Inhibition TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Target Gene Expression (Cell Proliferation, Anti-Apoptosis) TEAD->Gene_Expression Activation

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

Experimental Protocols

Key Experiment: Spheroid Growth Assay

This protocol details the methodology for assessing the effect of this compound on the growth of cancer cell spheroids in a 96-well format.

Materials:

  • SKOV3 human ovarian cancer cells (or other suitable cell line)

  • Complete cell culture medium (e.g., McCoy's 5a with 10% FBS)

  • Corning® 96-well Spheroid Microplates (or other ultra-low attachment U-bottom plates)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

  • Luminometer

Procedure:

  • Cell Culture: Maintain SKOV3 cells in a T-75 flask with complete medium. Passage cells upon reaching 70-80% confluency.

  • Cell Seeding: a. Harvest cells using trypsin-EDTA and neutralize with complete medium. b. Centrifuge the cell suspension and resuspend the pellet to obtain a single-cell suspension. c. Count the cells and adjust the concentration to 2.5 x 104 cells/mL in complete medium. d. Dispense 100 µL of the cell suspension (2,500 cells/well) into each well of the 96-well spheroid microplate.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO. b. After 24 hours of cell seeding to allow for initial spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound dilutions or vehicle control.

  • Spheroid Growth Monitoring: a. Culture the spheroids for a period of 6-7 days. b. At designated time points (e.g., Day 1, 3, 5, 7), capture brightfield images of the spheroids in each well using an inverted microscope. c. Measure the diameter of the spheroids using image analysis software.

  • Cell Viability Assessment (Endpoint): a. At the end of the culture period, perform a cell viability assay according to the manufacturer's instructions. b. Briefly, add the cell viability reagent to each well, incubate, and measure the luminescent signal using a luminometer.

  • Data Analysis: a. Calculate the average spheroid diameter and volume for each treatment group at each time point. b. Normalize the luminescence data to the vehicle control to determine the relative cell viability. c. Plot the spheroid growth curves and cell viability data. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Experimental Workflow

Spheroid_Assay_Workflow Start Start: SKOV3 Cell Culture Harvest Harvest & Prepare Single-Cell Suspension Start->Harvest Seed Seed Cells in 96-well Spheroid Plate Harvest->Seed Incubate_24h Incubate 24h for Spheroid Formation Seed->Incubate_24h Treat Treat with this compound or Vehicle Control Incubate_24h->Treat Incubate_Culture Culture for 6-7 Days Treat->Incubate_Culture Monitor Monitor Spheroid Growth (Microscopy) Incubate_Culture->Monitor Periodic Endpoint_Assay Endpoint: Cell Viability Assay Incubate_Culture->Endpoint_Assay Analyze Data Analysis Monitor->Analyze Endpoint_Assay->Analyze

Caption: Workflow for the this compound Spheroid Growth Assay.

Conclusion

The data presented in this guide strongly support the growth-promoting effects of this compound in 3D cell culture models. Its potent and selective inhibition of LATS1/2 kinases provides a targeted mechanism to enhance cell proliferation, leading to the formation of larger and more numerous spheroids and organoids. Compared to the broad-spectrum effects of traditional growth factor cocktails, this compound offers a specific and powerful tool for researchers in drug development and cell biology to modulate the Hippo signaling pathway and promote cellular growth in vitro. The provided experimental protocol offers a robust framework for validating these effects in a laboratory setting.

References

Safety Operating Guide

Proper Disposal Procedures for GA-017: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of GA-017, a potent and selective LATS1/2 inhibitor and cell proliferation activator.

When handling this compound, it is crucial to adhere to established safety protocols for hazardous chemical waste. Due to its biological activity, this compound should be treated as a potent compound with potential health and environmental risks. The following procedures are based on general best practices for laboratory chemical waste disposal and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

For solutions of this compound, it is essential to know the concentration and solvent used to ensure proper waste segregation and disposal.

PropertyValueNotes
Chemical Name This compound
CAS Number 2351906-74-4
Molecular Formula C18H21N3O4
Molecular Weight 343.38 g/mol
Common Solvent Dimethyl sulfoxide (DMSO)DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved chemicals with it.[1][2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid this compound Waste: Unused or expired pure this compound powder should be disposed of in its original container if possible. If not, it should be transferred to a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid this compound Waste: Solutions of this compound, typically in DMSO, must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[3][4][5] Halogenated and non-halogenated solvent wastes should generally be kept separate.[6]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste. These items should be collected in a designated, sealed container lined with a chemically resistant bag and labeled as hazardous waste.

2. Waste Container Labeling:

All hazardous waste containers must be clearly and accurately labeled.[3][4][6] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and the solvent (e.g., "Dimethyl Sulfoxide")

  • The concentration of each component

  • The date the waste was first added to the container

  • The name and contact information of the principal investigator or responsible person

  • The laboratory room number

3. Waste Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.[4][6]

  • Use secondary containment, such as a chemical-resistant tray, to prevent spills from reaching drains or the environment.[4][5]

  • Store incompatible waste types separately to prevent dangerous chemical reactions.[3][4]

4. Disposal Request and Pickup:

  • Once a waste container is full or has reached the maximum allowed accumulation time as per your institution's policy (often 150-180 days), submit a hazardous waste pickup request to your EHS department.[7]

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste for final disposal.[6]

5. Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for sewer disposal, but consult your local EHS guidelines.[8]

  • After rinsing, deface or remove all labels from the container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).[4][6]

Disposal Workflow Diagram

GA017_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS Procedures start This compound Waste Generation (Solid, Liquid, Contaminated) segregate Segregate Waste Types start->segregate label_waste Label Waste Container (Contents, Date, PI) segregate->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste request_pickup Request EHS Pickup (When full or time limit reached) store_waste->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Certified Hazardous Waste Disposal Facility ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound waste from the laboratory to the final disposal facility.

References

Personal protective equipment for handling GA-017

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, storage, and disposal of GA-017 (CAS: 2351906-74-4), a potent and selective LATS1/2 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, standard laboratory safety protocols should be rigorously followed at all times.[1] The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE Category Specific Requirement Purpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or airborne particles of this compound.
Hand Protection Protective gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Impervious clothing (e.g., lab coat)Protects skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorRecommended when handling the powder form to avoid inhalation of dust.[1]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial for both user safety and preserving the stability of this compound.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust and aerosol formation.[1]

  • Ensure a safety shower and an eye-wash station are readily accessible in the immediate work area.[1]

Handling Procedures:
  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Weighing: When weighing the solid form of this compound, perform this task in a fume hood to minimize inhalation risk.

  • Solution Preparation: this compound is often dissolved in solvents such as DMSO. Handle these solvents with appropriate care, following their specific safety guidelines.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage:
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

Emergency and Disposal Plan

First Aid Measures:

In case of accidental exposure, follow these immediate steps:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical advice.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Accidental Release Measures:
  • Evacuate: Evacuate personnel from the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain and clean up spills of this compound solutions. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the contaminated materials as hazardous waste.

Disposal Plan:
  • Dispose of unused this compound and any contaminated waste in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain or in general waste streams.

Experimental Protocols: Key Methodologies

While specific experimental protocols will vary based on the research objectives, the following outlines a general workflow for preparing a stock solution of this compound, a common procedure in a laboratory setting.

Preparation of a 10 mM Stock Solution in DMSO:
  • Calculate Required Mass: Based on the molecular weight of this compound (343.38 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound powder into a sterile, conical tube.

  • Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the tube.

  • Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

Visualizing Safety and Handling Logic

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

GA017_Safety_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start Handling This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe eng_controls Use Engineering Controls (Fume Hood, Ventilation) don_ppe->eng_controls weigh_dissolve Weigh and Dissolve Compound eng_controls->weigh_dissolve conduct_experiment Conduct Experiment weigh_dissolve->conduct_experiment spill Spill Occurs? conduct_experiment->spill exposure Exposure Occurs? spill->exposure No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes first_aid Administer First Aid exposure->first_aid Yes decontaminate Decontaminate Work Area exposure->decontaminate No cleanup->decontaminate first_aid->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end End of Procedure dispose->end

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。